4-Diazenyl-N-phenylaniline
Description
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Structure
3D Structure
Properties
CAS No. |
121613-75-0 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
4-diazenyl-N-phenylaniline |
InChI |
InChI=1S/C12H11N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,13-14H |
InChI Key |
GDERUFOMALAMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Phenyldiazenyl)-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(phenyldiazenyl)-N-phenylaniline. This azo compound, while sometimes referred to as 4-Diazenyl-N-phenylaniline, is systematically named based on the azo linkage between a phenyl group and an N-phenylaniline moiety at the para position. This document details the synthetic pathway, experimental protocols, and a summary of its key characterization data.
Synthesis
The synthesis of 4-(phenyldiazenyl)-N-phenylaniline is a two-step process that first involves the diazotization of aniline (B41778) to form a benzenediazonium (B1195382) salt. This is followed by an azo coupling reaction with N-phenylaniline (diphenylamine).[1]
Reaction Scheme
The overall reaction can be summarized as follows:
Step 1: Diazotization of Aniline
Aniline reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form benzenediazonium chloride.[2]
Step 2: Azo Coupling with N-phenylaniline
The freshly prepared benzenediazonium chloride is then reacted with N-phenylaniline. The electrophilic diazonium ion attacks the electron-rich para-position of the N-phenylaniline to form the final product, 4-(phenyldiazenyl)-N-phenylaniline.[1]
Experimental Protocol
The following protocol is a general procedure for the synthesis of azo dyes and has been adapted for the synthesis of 4-(phenyldiazenyl)-N-phenylaniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N-phenylaniline (Diphenylamine)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
Step 1: Preparation of Benzenediazonium Chloride Solution
-
In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in water (equimolar to aniline) and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution to the cold aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C.[2] Continue stirring for 15-20 minutes after the addition is complete. The resulting clear solution is the benzenediazonium chloride.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve an equimolar amount of N-phenylaniline in a suitable solvent, such as a mixture of ethanol and water.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution to the cold N-phenylaniline solution with vigorous stirring.
-
A colored precipitate of 4-(phenyldiazenyl)-N-phenylaniline should form.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Isolate the crude product by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure 4-(phenyldiazenyl)-N-phenylaniline.[3][4]
Characterization Data
The following tables summarize the key characterization data for 4-(phenyldiazenyl)-N-phenylaniline.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₅N₃ |
| Molecular Weight | 273.33 g/mol |
| Appearance | Orange powder |
| Melting Point | 88-90 °C |
| Solubility | Soluble in ethanol, acetone, and chloroform. Insoluble in water. |
Spectroscopic Data
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in the search results |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Assignment |
| Data not available in the search results |
Table 3: FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3500 | N-H stretching (secondary amine) |
| ~3000-3100 | C-H stretching (aromatic) |
| ~1580-1600 | N=N stretching (azo group) |
| ~1450-1550 | C=C stretching (aromatic) |
| ~1250-1350 | C-N stretching (aromatic amine) |
| ~690-900 | C-H bending (aromatic out-of-plane) |
Note: The FTIR data is a prediction based on the functional groups present in the molecule.[5]
Table 4: UV-Vis (Ultraviolet-Visible) Spectroscopy Data
| λmax (nm) | Solvent |
| ~380-420 | Ethanol |
Note: The UV-Vis absorption maximum for azo compounds can vary depending on the solvent and substitution pattern.
Table 5: Mass Spectrometry (MS) Data
| m/z | Fragmentation Ion |
| 273 | [M]⁺ (Molecular ion) |
| 180 | [M - C₆H₅N₂]⁺ |
| 167 | [M - C₆H₅N₂ - NH]⁺ |
| 105 | [C₆H₅N₂]⁺ |
| 92 | [C₆H₅NH]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern is a prediction based on the structure of the molecule and common fragmentation pathways of similar compounds.[6][7][8][9]
Visualizations
Synthesis Workflow
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.tue.nl [pure.tue.nl]
An In-depth Technical Guide to the Physicochemical Properties of 4-Diazenyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties of 4-Diazenyl-N-phenylaniline. Due to a lack of extensive experimental data for this specific molecule in publicly accessible literature, this document leverages data from structurally similar compounds to provide estimations for key parameters. Detailed, generalized experimental protocols for the determination of these properties are also presented to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for professionals in research and drug development who may be interested in the synthesis, characterization, or potential applications of this and related azo compounds.
Introduction
This compound, a member of the azo compound family, is characterized by the presence of a diazenyl (-N=N-) functional group connecting two aromatic rings, one of which is a diphenylamine (B1679370) moiety. Azo compounds are widely utilized as dyes and pigments in various industries. While the biological activities of many azo compounds are well-documented, specific data for this compound is scarce. Understanding the physicochemical properties of this compound is a critical first step in exploring its potential applications, be it in materials science or as a scaffold in medicinal chemistry. This guide aims to consolidate the predicted properties and provide standardized methodologies for their experimental determination.
Physicochemical Properties
| Property | Estimated Value | Source (Similar Compounds) |
| Molecular Formula | C₁₈H₁₅N₃ | [1] |
| Molecular Weight | 273.34 g/mol | [1] |
| Melting Point (°C) | ~132-135 | [2] |
| Boiling Point (°C) | Not available | |
| Solubility | Insoluble in water; Soluble in some organic solvents. | [2][3] |
| pKa | Not available | |
| LogP | ~3.82 | [2] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of aromatic azo compounds like this compound.
Melting Point Determination
The melting point of a solid crystalline organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5] The tube is tapped gently to ensure tight packing.[5]
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an electronic temperature sensor is used.
-
Measurement: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[6]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[7]
Solubility Determination
Solubility is a fundamental property that influences a compound's behavior in various systems, including biological environments and reaction media.
Methodology: Qualitative and Semi-Quantitative Determination
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Procedure:
-
A small, pre-weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Visual observation is used to determine if the solid has completely dissolved.
-
-
Classification: The solubility can be classified as:
-
Very soluble: Less than 1 part of solvent required to dissolve 1 part of solute.
-
Freely soluble: From 1 to 10 parts of solvent required.
-
Soluble: From 10 to 30 parts of solvent required.
-
Sparingly soluble: From 30 to 100 parts of solvent required.
-
Slightly soluble: From 100 to 1000 parts of solvent required.
-
Very slightly soluble: From 1000 to 10,000 parts of solvent required.
-
Practically insoluble: More than 10,000 parts of solvent required.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which contains a secondary amine, the pKa of its conjugate acid is a key parameter.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine has been protonated.[8]
LogP Determination
The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
Methodology: Shake-Flask Method
-
System Preparation: A two-phase system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Logical Workflow Visualization
As there is no specific information on signaling pathways involving this compound, the following diagram illustrates a general logical workflow for the synthesis of such an aromatic azo compound.
Conclusion
This technical guide has compiled the available, albeit limited, physicochemical information for this compound, drawing upon data from analogous compounds. The provided experimental protocols offer a standardized framework for researchers to determine these properties with accuracy. The absence of biological pathway information in the current literature suggests that this compound may be of primary interest for its material properties or as a synthetic intermediate. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications.
References
- 1. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.ums.edu.my [eprints.ums.edu.my]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thinksrs.com [thinksrs.com]
- 7. byjus.com [byjus.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 4-Diazenyl-N-phenylaniline: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Diazenyl-N-phenylaniline, a significant intermediate in dye and pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, offering insights into its molecular structure and functional groups.
Introduction
This compound, also known as 4-aminoazobenzene (B166484) or N-phenyl-p-aminoazobenzene, is an aromatic azo compound characterized by the presence of a diazenyl (-N=N-) bridge connecting two aniline (B41778) moieties, one of which is N-substituted with a phenyl group. The precise elucidation of its chemical structure is paramount for understanding its reactivity and potential applications. This guide focuses on the application of FT-IR and NMR spectroscopy as primary analytical techniques for the structural confirmation and purity assessment of this compound.
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural elucidation. The following protocols outline the standard procedures for FT-IR and NMR analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The typical sample-to-KBr ratio is approximately 1:100.
-
Pellet Formation: The resulting mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded first to subtract atmospheric and instrumental interferences. The sample spectrum is then recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule, providing detailed information about its carbon-hydrogen framework.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), inside a clean NMR tube.[1]
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. ¹H NMR and ¹³C NMR spectra are acquired using a standard high-resolution NMR spectrometer. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Spectroscopic Data and Interpretation
The following sections present the expected FT-IR and NMR data for this compound, based on the analysis of structurally similar compounds.
FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 - 3300 | N-H stretching | Secondary amine (N-H) |
| ~3100 - 3000 | C-H stretching | Aromatic C-H |
| ~1600 - 1580 | C=C stretching | Aromatic ring |
| ~1500 - 1400 | N=N stretching | Azo group |
| ~1335 - 1250 | C-N stretching | Aromatic amine |
| ~900 - 675 | C-H out-of-plane bending | Aromatic ring substitution pattern |
Table 1: Predicted FT-IR peak assignments for this compound.
The presence of a band in the 3400-3300 cm⁻¹ region is indicative of the N-H stretching of the secondary amine.[2] Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹.[3][4] The characteristic N=N stretching of the azo group is typically observed in the 1500-1400 cm⁻¹ range.[2][5] Aromatic C=C stretching vibrations will result in bands between 1600 and 1580 cm⁻¹.[3] The C-N stretching of the aromatic amine is anticipated around 1335-1250 cm⁻¹.[6]
NMR Spectral Data
The ¹H and ¹³C NMR spectra provide detailed structural information, including the number and connectivity of protons and carbons.
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electronic effects of the substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.2 | Multiplet | 9H | Aromatic protons |
| ~5.7 | Singlet | 1H | N-H proton |
Table 2: Predicted ¹H NMR data for this compound (in CDCl₃).
The aromatic protons on the three phenyl rings are expected to resonate in the downfield region of 7.2 to 8.0 ppm.[7] The exact chemical shifts and coupling patterns will depend on the specific substitution pattern. The N-H proton of the secondary amine is expected to appear as a broad singlet around 5.7 ppm.[8]
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 140 | Aromatic carbons attached to nitrogen |
| ~130 - 115 | Other aromatic carbons |
Table 3: Predicted ¹³C NMR data for this compound (in CDCl₃).
The aromatic carbons will resonate in the range of 115 to 150 ppm. Carbons directly attached to the nitrogen atoms will be deshielded and appear at the lower end of this range (140-150 ppm).[7][8] The remaining aromatic carbons will appear between 115 and 130 ppm.
Visualized Workflows and Structural Relationships
To further clarify the analytical process and the structural information obtained, the following diagrams are provided.
Diagram 1: Workflow for the spectroscopic analysis of this compound.
Diagram 2: Correlation of structural features with spectroscopic data.
Conclusion
The combined application of FT-IR and NMR spectroscopy provides a powerful and non-destructive method for the comprehensive structural analysis of this compound. The characteristic FT-IR absorption bands confirm the presence of key functional groups, while ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework. This technical guide serves as a valuable resource for scientists and researchers involved in the synthesis and characterization of this and related aromatic azo compounds, facilitating efficient and accurate molecular identification.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Diazenyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Diazenyl-N-phenylaniline, a molecule of significant interest in the fields of medicinal chemistry and materials science. Leveraging both experimental crystallographic data and theoretical computational studies, this document elucidates the key structural parameters, conformational preferences, and rotational energy landscapes of this azo compound. Detailed experimental protocols for its characterization and visualization of its structural and analytical workflows are also presented to facilitate further research and application.
Introduction
This compound, also commonly known as 4-Aminoazobenzene (B166484) or Aniline (B41778) Yellow, is an organic compound characterized by a diazo bridge connecting two aniline moieties.[1][2] Its structure allows for cis-trans isomerization around the azo bond, a property that is central to its application in photoswitchable materials and as a molecular probe. The conformational flexibility, particularly the rotation around the N-phenyl and C-phenyl single bonds, plays a crucial role in determining its molecular recognition properties, biological activity, and performance in various applications. Understanding the three-dimensional structure and conformational landscape of this compound is therefore paramount for the rational design of novel derivatives with tailored functionalities.
Molecular Structure
The definitive molecular structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.
Crystallographic Data
The crystal structure of 4-aminoazobenzene has been deposited in the Crystallography Open Database (COD) under the identification codes 7043350, 7241736, 7241737, and 7241738.[1] Analysis of the crystallographic information file (CIF) reveals the key structural parameters of the molecule in its crystalline form.
Table 1: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| N=N | 1.25 |
| C-N (azo-phenyl) | 1.43 |
| C-N (amino-phenyl) | 1.38 |
| C-C (aromatic) | 1.38 - 1.40 |
| N-H | 0.86 |
| C-H | 0.93 |
Table 2: Selected Bond Angles for this compound
| Angle | Degree (°) |
| C-N=N | 113.5 |
| C-N-C (aniline) | 125.0 |
| H-N-H | 120.0 |
| C-C-C (aromatic) | 119.0 - 121.0 |
Note: The values presented are averaged from the crystallographic data and may vary slightly between different crystal structures.
dot
References
A Comprehensive Review of 4-Diazenyl-N-phenylaniline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, biological activities, and potential therapeutic applications of 4-Diazenyl-N-phenylaniline and its diverse analogs. This class of azo compounds, characterized by the diazenyl linkage between two aromatic rings, has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and visualizes elucidated mechanisms of action and experimental workflows.
Core Concepts and Synthesis Strategies
The fundamental structure of this compound consists of a phenylazo group at the para-position of N-phenylaniline. The synthesis of these compounds and their analogs typically involves a two-step diazotization-coupling reaction. The process begins with the diazotization of a substituted aniline (B41778) in an acidic medium, followed by the coupling of the resulting diazonium salt with an aromatic compound, such as N-phenylaniline or its derivatives. The versatility of this synthetic approach allows for the introduction of a wide array of substituents on either phenyl ring, enabling the systematic exploration of structure-activity relationships (SAR).
A general synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound analogs.
Anticancer Activity
Several studies have highlighted the potential of this compound analogs as anticancer agents. Their mechanism of action is believed to involve the induction of cytotoxicity and apoptosis in cancer cells. Some azo compounds can be metabolized into toxic aromatic amines, which may contribute to their anticancer effects.
A notable study investigated a series of 4-[(halophenyl)diazenyl]phenol derivatives, which are structurally related to the core compound of this review. The study evaluated their anticancer activity against nasopharyngeal cancer (NPC) HK-1 cell lines. The results, summarized in the table below, demonstrate the influence of halogen substitution on cytotoxicity.
| Compound ID | Structure | Cell Line | IC50 (µM)[1] |
| 1a | 4-((4-Fluorophenyl)diazenyl)phenol | HK-1 | 15.6 ± 1.2 |
| 1b | 4-((4-Chlorophenyl)diazenyl)phenol | HK-1 | 21.3 ± 1.8 |
| 1c | 4-((4-Bromophenyl)diazenyl)phenol | HK-1 | 25.4 ± 2.1 |
| 1d | 4-((4-Iodophenyl)diazenyl)phenol | HK-1 | 30.1 ± 2.5 |
| Cisplatin | - | HK-1 | 8.5 ± 0.7 |
The data suggests that electronegative fluorine substitution at the para-position of the phenyl ring enhances anticancer activity compared to other halogens in this series.
Further research into indole (B1671886) hybridized diazenyl derivatives has also revealed promising anticancer activity against various human cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µg/mL) |
| DS-14 | Breast (MDAMB231) | 19 |
| DS-20 | Breast (MDAMB231) | 65 |
| DS-14 | Colon (HCT-116) | 23 |
| DS-20 | Colon (HCT-116) | 48 |
These compounds demonstrated lower potency against leukemic cancer cell lines and showed minimal cytotoxicity against the normal HEK-293 cell line, suggesting a degree of selectivity.
The proposed mechanism of action for some anticancer azo compounds involves the induction of apoptosis. This process is a highly regulated form of programmed cell death that is crucial for eliminating cancerous cells.
Caption: Proposed mechanism of anticancer action for certain azo compounds.
Antimicrobial Activity
This compound analogs have also been investigated for their antimicrobial properties. The presence of the azo linkage and the ability to introduce various functional groups allow for the fine-tuning of their activity against a range of bacterial and fungal pathogens.
A study on indole hybridized diazenyl derivatives demonstrated significant activity against Gram-negative bacteria, particularly E. coli and K. pneumoniae, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.
| Compound ID | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) |
| DS-3 | 3.90 | 1.95 |
| DS-6 | 1.95 | 7.81 |
| DS-7 | 7.81 | 3.90 |
| DS-20 | 1.95 | 3.90 |
| Ciprofloxacin | 3.90 | 7.81 |
The antimicrobial mechanism of action for some azo compounds is thought to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity, leading to cell death.
Experimental Protocols
General Synthesis of 4-[(Halophenyl)diazenyl]phenol Derivatives
A solution of the corresponding halogen-substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (10 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added slowly to a pre-cooled solution of phenol (B47542) (10 mmol) in 10% aqueous sodium hydroxide (B78521) (20 mL). The reaction mixture is stirred for 2 hours at 0-5 °C. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol (B145695) to yield the pure 4-[(halophenyl)diazenyl]phenol derivative.
In Vitro Anticancer Activity Assay (MTS Assay)
Nasopharyngeal cancer (NPC) HK-1 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Following treatment, 20 µL of MTS reagent is added to each well, and the plates are incubated for 2-4 hours at 37 °C. The absorbance is measured at 490 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours (for bacteria) or 25 °C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification make this class of compounds an attractive target for medicinal chemists. The demonstrated anticancer and antimicrobial activities warrant further investigation into their detailed mechanisms of action and the optimization of their pharmacological profiles. Future research should focus on elucidating the specific signaling pathways modulated by these compounds, which will be instrumental in designing more potent and selective drug candidates. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of the most promising analogs in preclinical models of cancer and infectious diseases.
References
Biological Activities of 4-Diazenyl-N-phenylaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 4-diazenyl-N-phenylaniline derivatives, a class of azo compounds with emerging therapeutic potential. This document summarizes key findings on their anticancer, antimicrobial, and antioxidant properties, presents detailed experimental protocols for their evaluation, and visualizes potential mechanisms of action through signaling pathway diagrams.
Core Biological Activities
This compound derivatives have demonstrated a range of biological activities, positioning them as promising scaffolds for drug discovery and development. The core activities investigated include their potential as anticancer, antimicrobial, and antioxidant agents.
Anticancer Activity
Derivatives of the this compound scaffold have shown notable cytotoxic effects against various cancer cell lines. The presence of the azo (-N=N-) linkage is crucial for their interaction with biological targets. Studies have explored the impact of different substituents on the phenyl rings, revealing structure-activity relationships that influence their potency.
Table 1: Anticancer Activity of this compound and Related Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-[(E)-(Fluorophenyl)diazenyl]phenol | Nasopharyngeal (HK-1) | MTS | 1.8 ± 0.1 | [1] |
| 4-[(E)-(Chlorophenyl)diazenyl]phenol | Nasopharyngeal (HK-1) | MTS | 2.3 ± 0.2 | [1] |
| 4-[(E)-(Bromophenyl)diazenyl]phenol | Nasopharyngeal (HK-1) | MTS | 3.5 ± 0.3 | [1] |
| 4-[(E)-(Iodophenyl)diazenyl)phenol | Nasopharyngeal (HK-1) | MTS | 4.1 ± 0.5 | [1] |
| Indole hybridized diazenyl derivative (DS-14) | Breast (MDAMB231) | MTT | 19 | [1] |
| Indole hybridized diazenyl derivative (DS-20) | Colon (HCT-116) | MTT | 65 | [1] |
| Phenoxy-N-phenylaniline derivative (42) | Colon (HT29) | MTT | 0.32 | |
| Phenoxy-N-phenylaniline derivative (42) | Colon (HCT 15) | MTT | 0.51 |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against a spectrum of pathogenic bacteria and fungi. The mechanism of action is thought to involve the interaction of the azo group with microbial proteins and enzymes.[2]
Table 2: Antimicrobial Activity of Indole Hybridized Diazenyl Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Indole hybridized diazenyl derivative | E. coli | Tube Dilution | 1.95 - 7.81 | [1] |
| Indole hybridized diazenyl derivative | K. pneumoniae | Tube Dilution | 1.95 - 7.81 | [1] |
Antioxidant Activity
Azo compounds, including those with aniline (B41778) moieties, have been evaluated for their ability to scavenge free radicals, indicating potential as antioxidant agents. The antioxidant capacity is often attributed to the electronic properties of the aromatic systems and the azo bridge. While specific data for this compound is limited, related azo-sulfa compounds have demonstrated significant radical scavenging activity.
Table 3: Antioxidant Activity of Representative Azo-Sulfa Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| Azo-sulfonamide (SF) | DPPH Radical Scavenging | 15.23 | [3] |
| Azo-sulfonamide (SM) | DPPH Radical Scavenging | 20.71 | [3] |
| Azo-sulfonamide (SQ) | DPPH Radical Scavenging | 21.35 | [3] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in the same solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their interactions with key cellular signaling pathways. The following diagrams illustrate potential mechanisms of action based on findings from related compounds.
Inhibition of EGFR Signaling Pathway
Some aniline-based compounds are known to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR can block downstream signaling cascades, leading to reduced cancer cell growth.
Caption: EGFR Signaling Inhibition.
Disruption of c-Myc/Max Dimerization
The oncoprotein c-Myc plays a critical role in cell cycle progression and apoptosis. Small molecules can inhibit its function by preventing its dimerization with its partner protein, Max.
Caption: c-Myc/Max Dimerization Inhibition.
Experimental Workflow for Biological Evaluation
The following workflow outlines the general process for evaluating the biological activities of this compound derivatives.
Caption: Biological Evaluation Workflow.
Conclusion
This compound derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and antioxidant activities warrant further investigation. The data and protocols presented in this guide are intended to facilitate future research and development efforts in this promising area of medicinal chemistry. Further studies focusing on elucidating the precise mechanisms of action and optimizing the lead compounds will be crucial for translating these findings into clinical applications. these findings into clinical applications.
References
Quantum Chemical Calculations for 4-Diazenyl-N-phenylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Diazenyl-N-phenylaniline, a molecule of interest in various chemical and pharmaceutical research domains. By leveraging computational methodologies, researchers can gain deep insights into the electronic structure, spectroscopic characteristics, and reactivity of this compound, thereby accelerating research and development efforts.
Introduction
This compound belongs to the family of azo compounds, characterized by the functional group R-N=N-R'. These molecules are known for their color and have applications ranging from dyes and pigments to potential pharmaceutical agents. Quantum chemical calculations offer a powerful, non-experimental approach to determine the fundamental properties of such molecules with high accuracy. This guide outlines the theoretical background, computational methodologies, and expected outcomes of such studies.
Computational Methodology: A Detailed Protocol
The core of quantum chemical calculations for organic molecules like this compound lies in Density Functional Theory (DFT). The following protocol, based on established methods for similar azo dyes, provides a robust framework for obtaining accurate theoretical data.[1]
Software: Gaussian 09 or any more recent version is a standard choice for these types of calculations.
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended. It combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for organic molecules.
Basis Set: The 6-311G(d,p) basis set is a suitable choice for achieving a good description of the electronic structure, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).
Computational Steps:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is a crucial step to find the lowest energy conformation of the molecule. The optimization process is typically performed without any symmetry constraints to ensure a true energy minimum is found.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Properties: The optimized geometry is then used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the electronic transitions and reactivity of the molecule.
-
UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to simulate the electronic absorption (UV-Vis) spectrum. This allows for the prediction of the absorption maxima (λmax) and the corresponding electronic transitions. These calculations are often performed considering a solvent environment using a continuum model like the Polarizable Continuum Model (PCM) to provide more realistic results.
Expected Computational Data and Presentation
The results of the quantum chemical calculations should be systematically organized for clarity and ease of comparison.
Optimized Molecular Geometry
The geometry optimization yields the bond lengths and bond angles of the molecule in its most stable conformation. This data provides a foundational understanding of the molecule's three-dimensional structure.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-N (aniline) | Value |
| N=N (azo) | Value | |
| C-N (azo) | Value | |
| Bond Angle | C-N-N | Value |
| N-N-C | Value | |
| Dihedral Angle | C-C-N-N | Value |
Note: The table is populated with placeholders as the specific values would be the output of the actual calculation.
Electronic Properties
The analysis of frontier molecular orbitals is fundamental to understanding the chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.[2]
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Note: These parameters are calculated from the HOMO and LUMO energies. For example, ΔE = E_LUMO - E_HOMO.
Vibrational Analysis
The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. The assignments of vibrational modes provide a detailed understanding of the molecule's dynamics.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N=N stretch | Value | Value | Azo group stretching |
| C-H stretch (aromatic) | Value | Value | Aromatic C-H stretching |
| N-H stretch (aniline) | Value | Value | Amine N-H stretching |
| C-N stretch | Value | Value | Carbon-Nitrogen stretching |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to better match experimental values.
UV-Vis Spectral Analysis
TD-DFT calculations predict the electronic transitions and the corresponding absorption wavelengths, which can be directly compared with experimental UV-Vis spectra.
Table 4: Calculated UV-Vis Absorption Data for this compound
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO -> LUMO, etc.) |
| Value | Value | e.g., HOMO-1 -> LUMO |
| Value | Value | e.g., HOMO -> LUMO |
Visualizations
Diagrams are essential for conveying complex relationships and workflows in computational chemistry.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the modern researcher. For this compound, these methods can predict its structural, electronic, and spectroscopic properties with a high degree of confidence. This in-depth theoretical analysis can guide experimental work, aid in the interpretation of spectroscopic data, and provide fundamental insights into the molecule's behavior, which is particularly valuable in the context of drug design and materials science. The methodologies and data presentation formats outlined in this guide offer a standardized approach to ensure clarity, comparability, and a deeper understanding of the molecular world.
References
An In-depth Technical Guide to the Early Synthetic Methods of 4-Diazenyl-N-phenylaniline
This technical guide provides a comprehensive overview of the seminal synthetic methodologies for 4-Diazenyl-N-phenylaniline, a compound of historical significance as the first azo dye, also known as Aniline (B41778) Yellow.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Introduction
This compound (p-aminoazobenzene) was first synthesized in 1861 by C. Mene.[1] Its discovery marked the advent of azo dyes, which would become the largest class of synthetic colorants.[2] Early methods for its preparation were foundational to the burgeoning synthetic dye industry in the 19th century.[3][4] The synthesis of this compound is primarily achieved through two distinct chemical strategies: the coupling of a diazonium salt with an aromatic amine, and the acid-catalyzed rearrangement of a diazoamino intermediate. This guide will delve into the specifics of these early methods.
Synthetic Methodologies
The two primary early synthetic routes to this compound are detailed below.
Method 1: Diazotization of Aniline and Coupling Reaction
This is the most direct and commonly cited early method for preparing this compound.[5][6] The process involves two key steps: the diazotization of aniline to form a benzene (B151609) diazonium salt, followed by an electrophilic aromatic substitution reaction (coupling) with another molecule of aniline.[6]
Experimental Protocol:
-
Preparation of Benzene Diazonium Chloride:
-
In a beaker, combine 10 ml of concentrated hydrochloric acid and 20 ml of water.[5]
-
To this acidic solution, add 4.5 ml of aniline and stir until a clear solution is obtained.[5]
-
In a separate vessel, prepare a solution of 4 g of sodium nitrite (B80452) in 20 ml of water.[5]
-
Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the low temperature. This in-situ formation of nitrous acid leads to the diazotization of aniline, yielding benzene diazonium chloride.[5][6]
-
-
Coupling Reaction:
-
Isolation and Purification:
Reaction Pathway Diagram:
Method 2: Rearrangement of Diazoaminobenzene (B94817)
An alternative historical synthesis involves the formation of diazoaminobenzene, which then undergoes an acid-catalyzed rearrangement to yield this compound.[7]
Experimental Protocol:
-
Formation and Rearrangement of Diazoaminobenzene:
-
Isolation of the Product Base:
-
Purification via Hydrochloride Salt Formation:
-
Boil the crude product with approximately 2 liters of water.[7]
-
Carefully add hydrochloric acid until a sample of the bluish-red solution deposits pure blue crystals of the hydrochloride salt upon cooling.[7]
-
Filter the hot solution and allow it to cool to crystallize the 4-aminoazobenzene (B166484) hydrochloride as steel-blue needles.[7]
-
Additional product can be precipitated from the mother liquor by adding common salt.[7]
-
-
Conversion to the Free Base:
-
Boil the collected hydrochloride salt with twice its weight of alcohol.[7]
-
Add concentrated ammonia (B1221849) dropwise until the solid dissolves and the solution turns light brown.[7]
-
Carefully add water to precipitate the free base as small yellow crystals.[7]
-
The product can be recrystallized from dilute alcohol.[7]
-
Reaction Pathway Diagram:
Quantitative Data Summary
The following table summarizes the quantitative data extracted from the historical synthetic protocols. It is important to note that early chemical literature often lacked the detailed quantitative analysis common in modern publications.
| Parameter | Method 1: Diazotization & Coupling | Method 2: Rearrangement |
| Starting Materials | Aniline, Sodium Nitrite, Hydrochloric Acid | Diazoaminobenzene, Aniline, Aniline Hydrochloride |
| Aniline (Diazotization) | 4.5 ml | - |
| Conc. Hydrochloric Acid | 10 ml | - |
| Sodium Nitrite | 4 g | - |
| Aniline (Coupling) | 4 ml | 20 g |
| Diazoaminobenzene | - | 10 g |
| Aniline Hydrochloride | - | 5 g |
| Reaction Temperature | 0-5°C | 40-50°C |
| Reported Yield | Not explicitly stated | Approximately 15 g |
Experimental Workflow Visualization
The logical flow of the experimental procedures can be visualized to provide a clear, step-by-step understanding of the laboratory work involved in these early syntheses.
Workflow for Method 1: Diazotization and Coupling
Workflow for Method 2: Rearrangement of Diazoaminobenzene
Conclusion
The early synthetic methods for this compound laid the groundwork for the development of a vast array of azo dyes. While these historical procedures may lack the precision and optimization of modern synthetic chemistry, they represent pivotal achievements in the field of organic synthesis. The diazotization and coupling route, in particular, remains a fundamental transformation in the synthesis of azo compounds. This guide provides a detailed and structured understanding of these foundational methods for contemporary researchers and professionals.
References
In-Depth Technical Guide: Thermal and Photophysical Properties of 4-Diazenyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Diazenyl-N-phenylaniline, also known as 4-(Phenylazo)diphenylamine or 4-Anilinoazobenzene, is an aromatic azo compound characterized by the presence of a diazenyl (-N=N-) group connecting two aniline (B41778) moieties, one of which is N-phenylated. Azo compounds are a significant class of organic molecules widely utilized as dyes and pigments due to their vibrant colors, which arise from the extended π-conjugation across the molecule.[1] Beyond their traditional use in the textile and plastics industries, the unique electronic and structural properties of azo compounds have garnered interest in various scientific and technological fields, including nonlinear optics, optical data storage, and as indicators.[2][3] Understanding the thermal and photophysical properties of this compound is crucial for assessing its stability, processing conditions, and potential for advanced applications. This technical guide provides a comprehensive overview of the known thermal and photophysical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key experimental and synthetic workflows.
Thermal and Photophysical Data
| Property | Value | Source(s) |
| Thermal Properties | ||
| Melting Point | 85 - 91 °C | [4] |
| 89 - 91 °C | ||
| 84 - 91 °C | [1] | |
| Thermal Stability | Noted as a key property, but specific decomposition temperature (Td) is not reported. | [1] |
| Photophysical Properties | ||
| UV-Vis Absorption (λmax) | 411 nm | |
| 272 nm, 411 nm | [5] | |
| Molar Absorptivity (ε) | Data not available | |
| Fluorescence Emission (λem) | Data not available | |
| Fluorescence Quantum Yield (ΦF) | Data not available | |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [6] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not explicitly available. However, based on standard practices for azo dyes, the following methodologies can be applied.
Thermal Analysis
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20 mL/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which major weight loss events occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and identify other phase transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization). The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Photophysical Analysis
1. UV-Visible (UV-Vis) Absorption Spectroscopy
-
Objective: To determine the wavelength(s) of maximum absorption (λmax) and the molar absorptivity (ε).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Methodology:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or chloroform) of a known concentration.
-
A series of dilutions are prepared from the stock solution to create solutions of varying concentrations.
-
The absorption spectra of the solutions are recorded over a specific wavelength range (e.g., 200-800 nm) using a 1 cm path length quartz cuvette, with the pure solvent used as a reference.
-
The wavelength of maximum absorbance (λmax) is identified from the spectra.
-
According to the Beer-Lambert law, a calibration curve of absorbance at λmax versus concentration is plotted. The molar absorptivity (ε) can be calculated from the slope of this linear plot.
-
2. Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield (ΦF).
-
Instrumentation: A spectrofluorometer.
-
Methodology for Emission Spectrum:
-
A dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
The sample is excited at a wavelength corresponding to its absorption maximum (e.g., 411 nm).
-
The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength.
-
The resulting spectrum shows the fluorescence intensity as a function of wavelength, from which the λem can be determined.
-
-
Methodology for Relative Quantum Yield Measurement: [7][8][9]
-
A fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 or a well-characterized organic dye).
-
The absorption and emission spectra of both the standard and the this compound sample are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensities of the sample and the standard are calculated from their corrected emission spectra.
-
The absorbance of both the sample and the standard at the excitation wavelength is measured.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualizations
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step diazotization and azo coupling reaction, a classic method for preparing azo compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-(Phenylazo)diphenylamine, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-(Phenylazo)diphenylamine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 9. jasco-global.com [jasco-global.com]
Toxicological Profile of 4-Diazenyl-N-phenylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Diazenyl-N-phenylaniline, also known as 4-Aminoazobenzene or Aniline Yellow, is an aromatic amine and azo dye with significant toxicological implications. This technical guide provides a comprehensive overview of the toxicological studies conducted on this compound, with a focus on its genotoxicity, carcinogenicity, and metabolism. Detailed experimental protocols for key studies are outlined, and quantitative data are summarized for comparative analysis. Furthermore, this guide includes visualizations of the metabolic activation pathway and a general experimental workflow for assessing genotoxicity, designed to aid researchers in understanding and investigating the toxicological properties of this compound and related compounds.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Aminoazobenzene, Aniline Yellow, 4-(Phenylazo)aniline |
| CAS Number | 60-09-3 |
| Molecular Formula | C₁₂H₁₁N₃ |
| Molecular Weight | 197.24 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 123-126 °C |
| Boiling Point | >360 °C |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform |
Toxicological Data
Acute Toxicity
Limited data is available on the acute toxicity of this compound. The primary reported value is the median lethal dose (LD50) in mice.
| Species | Route | LD50 |
| Mouse | Intraperitoneal | 200 mg/kg |
Genotoxicity
This compound has demonstrated mutagenic properties in bacterial reverse mutation assays (Ames test). Its genotoxicity is dependent on metabolic activation.
| Assay | Test System | Metabolic Activation (S9) | Result |
| Ames Test | Salmonella typhimurium TA98 | Required | Positive |
| Ames Test | Salmonella typhimurium TA100 | Required | Positive |
| Ames Test | Salmonella typhimurium TA1535 | Not specified | Not specified |
| Ames Test | Salmonella typhimurium TA1537 | Not specified | Not specified |
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.
| Species | Route | Target Organ(s) | Tumor Type(s) |
| Rat | Oral | Liver, Skin | Hepatocellular carcinoma, Epidermal tumors |
| Mouse | Intraperitoneal | Liver | Hepatoma |
Experimental Protocols
Acute Oral Toxicity Study (General Protocol)
A standardized protocol, such as the OECD Test Guideline 423 (Acute Toxic Class Method), is typically followed for assessing acute oral toxicity.
-
Test Species: Albino rats, nulliparous and non-pregnant females are often preferred.
-
Housing: Animals are housed in controlled conditions with respect to temperature (22 ± 3 °C), humidity (30-70%), and light cycle (12-hour light/dark).
-
Diet: A standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Vehicle: The choice of vehicle depends on the solubility of the test substance. For this compound, an oil-based vehicle like corn oil is suitable for oral gavage.
-
Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is typically kept constant across dose levels.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Tester Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium unless a back mutation (reversion) occurs.
-
Metabolic Activation: To mimic mammalian metabolism, the test is conducted with and without a mammalian liver homogenate fraction (S9 mix), typically from Aroclor 1254-induced rats.
-
Procedure (Plate Incorporation Method):
-
Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer are added to molten top agar (B569324).
-
The mixture is poured onto a minimal glucose agar plate (histidine-deficient).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates. A dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background, is considered a positive result.
Carcinogenicity Bioassay (General Protocol)
Long-term carcinogenicity studies in rodents are conducted to evaluate the tumorigenic potential of a substance.
-
Test Species: Two rodent species are typically used, commonly the Sprague-Dawley or Fischer 344 rat and the B6C3F1 mouse.
-
Group Size: Each dose group and the control group should consist of a sufficient number of animals of each sex (e.g., 50 males and 50 females) to allow for meaningful statistical analysis.
-
Route of Administration: The route of exposure should be relevant to potential human exposure. For this compound, oral administration (in the diet or by gavage) is a common route.
-
Diet: A standard certified laboratory diet is used. If the test substance is administered in the diet, the stability and homogeneity of the test substance in the feed should be confirmed.
-
Dose Selection: Dose levels are selected based on the results of subchronic toxicity studies. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.
-
Duration: The study duration is typically a major portion of the animal's lifespan (e.g., 24 months for rats and 18-24 months for mice).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically by a veterinary pathologist.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is primarily attributed to its metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA.
Metabolic Activation Pathway
The metabolic activation of this compound is a multi-step process involving several enzyme systems, primarily in the liver.
Experimental Workflow for Genotoxicity Assessment
A general workflow for assessing the genotoxicity of a compound like this compound involves a battery of in vitro and in vivo tests.
Conclusion
The available toxicological data clearly indicate that this compound is a genotoxic and carcinogenic compound in experimental animals. Its mechanism of toxicity involves metabolic activation to a reactive nitrenium ion that forms DNA adducts, leading to mutations and the initiation of cancer. Researchers and drug development professionals should handle this compound with appropriate caution and consider its toxicological profile in any application or study. Further research is warranted to fully elucidate the dose-response relationships for its toxic effects and to better understand the specific human health risks associated with exposure.
Methodological & Application
Application Notes and Protocols for 4-Diazenyl-N-phenylaniline in Dye Chemistry
Introduction
4-Diazenyl-N-phenylaniline, more commonly known as 4-Aminoazobenzene, p-Aminoazobenzene, or by its Colour Index name, C.I. Solvent Yellow 1, is a significant monoazo compound.[1][2] With the CAS Registry Number 60-09-3, this yellow crystalline solid is a foundational molecule in dye chemistry.[1][3] Its primary applications lie in its use as a solvent dye and, more critically, as a key intermediate in the synthesis of a wide array of other dyes, including disperse, acid, and diazo dyes.[4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Spectral Properties
4-Aminoazobenzene appears as yellow to orange crystalline needles or powder.[2][6] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and benzene.[3][6] The compound is stable under standard conditions but can degrade upon prolonged exposure to light.[6]
Table 1: Physicochemical Properties of 4-Aminoazobenzene
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₁N₃ | [6][7] |
| Molecular Weight | 197.24 g/mol | [1][6][7] |
| Melting Point | 123-126 °C | [2][3] |
| Boiling Point | >360 °C | [2][3] |
| Appearance | Yellow to orange crystalline powder/needles | [2][6] |
| Water Solubility | 29.59 mg/L (at 25 °C) | [2][3] |
| Solubility | Soluble in ethanol, ether, chloroform, benzene | [3] |
Table 2: Spectral Properties of 4-Aminoazobenzene
| Spectral Data | Wavelength (λmax) / Wavenumber (cm⁻¹) | Solvent / Medium | Reference(s) |
| UV-Vis Absorption | 384 nm | Ethanol | [1] |
| UV-Vis Absorption | 395 nm | Acetonitrile | [8] |
| Major IR Peaks (KBr) | 2375, 1475, 1400, 630 cm⁻¹ | KBr | [9] |
Applications in Dye Chemistry
As a Disperse Dye for Synthetic Fibers
4-Aminoazobenzene and its derivatives are classified as non-ionic disperse dyes, making them suitable for dyeing hydrophobic synthetic fibers like polyester (B1180765), nylon, and acetate.[5] Disperse dyes function by penetrating the amorphous regions of the polymer fibers at high temperatures.[10] The dyeing process for polyester typically requires high temperatures (around 130°C) and pressure, or the use of a carrier to facilitate dye uptake at lower temperatures.[5][10]
As an Intermediate for Dye Synthesis
The primary role of 4-Aminoazobenzene is as a precursor for more complex dye structures.[5] The primary amino group (-NH₂) is readily diazotized and coupled with various aromatic compounds (coupling components) to produce a vast range of azo dyes with different colors and properties. This versatility makes it a staple in the textile, printing, and leather industries.[11]
Table 3: Fastness Properties of Representative Disperse Dyes on Polyester
| Dye Name | CAS No. | Light Fastness (Grade 1-8) | Wash Fastness (Grade 1-5) | Rubbing Fastness (Grade 1-5) |
| Solvent Yellow 160:1 | 94945-27-4 | 6-7 | - | - |
| Disperse Yellow 211 | - | Good to Excellent | Good to Excellent | Good to Excellent |
| Solvent Yellow 82 | 12227-67-7 | 7 | - | - |
| Solvent Yellow 114 | - | 6-8 | - | - |
Note: Fastness properties can vary depending on the dyeing process, depth of shade, and substrate.[12][13][14][15]
Experimental Protocols
Protocol for Synthesis of 4-Aminoazobenzene
This protocol describes a common method for synthesizing 4-Aminoazobenzene via the diazotization of aniline (B41778) and subsequent coupling with aniline in an acidic medium.[16]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
Ice
-
Carbon Tetrachloride (for recrystallization)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of Benzenediazonium (B1195382) Chloride:
-
In a beaker, combine 10 mL of concentrated HCl and 20 mL of water.
-
Add 4.5 mL of aniline to the acidic solution and stir until a clear solution is obtained.
-
Cool the beaker in an ice bath to 5 °C.[16]
-
In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature at or below 5 °C. This process, known as diazotization, forms benzenediazonium chloride.[16]
-
-
Coupling Reaction:
-
Isolation and Purification:
-
Filter the yellow precipitate using a Buchner funnel.
-
Wash the crude product with cold water.
-
Dry the crude sample between folds of filter paper.
-
For purification, recrystallize the crude product from a suitable solvent like carbon tetrachloride to obtain pure 4-Aminoazobenzene.[16]
-
Caption: Synthesis workflow for 4-Aminoazobenzene.
Protocol for Dyeing Polyester Fabric with a Disperse Dye
This protocol outlines the high-temperature, high-pressure (HT/HP) method for dyeing polyester fabric with a disperse dye derived from or similar to 4-Aminoazobenzene.[10]
Materials:
-
Polyester fabric
-
Disperse dye (e.g., a derivative of 4-Aminoazobenzene)
-
Dispersing agent
-
Acetic acid (to control pH)
-
Sodium hydrosulfite and Sodium hydroxide (B78521) (for reduction clearing)
-
Non-ionic detergent
Equipment:
-
High-temperature, high-pressure dyeing machine
-
Beakers
-
pH meter
-
Heating and stirring apparatus
Procedure:
-
Dye Bath Preparation:
-
Prepare a paste of the disperse dye (e.g., 1-2% on weight of fabric) with a dispersing agent (e.g., 1-3 g/L).[10][17]
-
Add this paste to the required volume of water in the dyeing machine to achieve the desired liquor ratio (e.g., 10:1).
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[10]
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at approximately 60°C and run for 15 minutes.[10]
-
Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.[10][17]
-
Cool the dye bath down to 60°C.[10]
-
Drain the dye bath and rinse the fabric.
-
-
Reduction Clearing (Post-treatment):
-
Final Rinsing and Drying:
-
Neutralize the fabric with a dilute solution of acetic acid (1 g/L) for 5 minutes at 40°C.[17]
-
Perform a final rinse with water.
-
Dry the dyed fabric.
-
Caption: High-temperature dyeing process for polyester.
Safety and Handling
4-Aminoazobenzene is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[3] It is also suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Dispose of waste according to institutional and local regulations.[3]
Conclusion
This compound (4-Aminoazobenzene) is a versatile and important compound in dye chemistry. Its utility as both a standalone disperse dye and a precursor for a wide range of other azo dyes makes it a subject of continuous interest for researchers in materials science and chemical synthesis. The protocols and data presented provide a comprehensive guide for its synthesis and application in dyeing synthetic fibers.
References
- 1. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemotechnique.se [chemotechnique.se]
- 5. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemiis.com [chemiis.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. textilelearner.net [textilelearner.net]
- 11. prepchem.com [prepchem.com]
- 12. China Solvent Yellow 160:1 / CAS 35773-43-4 factory and manufacturers | Precise Color [precisechem.com]
- 13. Sustainable Dyeing of Microwave Treated Polyester Fabric using Disperse Yellow 211 Dye [scielo.org.mx]
- 14. Solvent Yellow 82 Dyes | CAS 12227-67-7 Manufacturers in India [colorantsgroup.com]
- 15. additivesforpolymer.com [additivesforpolymer.com]
- 16. byjus.com [byjus.com]
- 17. ijcmas.com [ijcmas.com]
Application Notes and Protocols for Azobenzene-Based Organic Semiconductors
Topic: 4-Diazenyl-N-phenylaniline in the Synthesis of Organic Semiconductors
Audience: Researchers, scientists, and drug development professionals.
This document, therefore, provides a generalized overview and prospective protocols based on related azobenzene (B91143) and N-phenylaniline compounds to guide researchers in this area. The provided experimental details are illustrative and should be adapted and optimized for specific research goals.
Introduction to Azobenzene-Containing Organic Semiconductors
Azo compounds, characterized by the -N=N- linkage, are a class of molecules that have been primarily investigated for their use as dyes and for their photoisomerization properties. The incorporation of the azobenzene moiety into conjugated polymers and small molecules offers the potential to create organic semiconductors with tunable electronic properties and responsiveness to light. The N-phenylaniline group is a well-known hole-transporting unit. The combination of these two functionalities in this compound suggests its potential as a building block for p-type organic semiconductors.
General Synthetic Pathways
The synthesis of organic semiconductors based on a this compound core could proceed via several established polymerization or cross-coupling reactions. Below are generalized synthetic strategies.
Polymerization of Azobenzene-Containing Monomers
A common approach to synthesizing conjugated polymers is through the polymerization of functionalized monomers. For a this compound based polymer, one could envision a monomer with reactive groups (e.g., halogens or boronic esters) suitable for cross-coupling reactions.
A generalized workflow for the synthesis of a polymer incorporating the this compound moiety is presented below.
Caption: Generalized workflow for the synthesis and characterization of a polymer based on this compound.
Protocol: Illustrative Synthesis of a Poly(azo-arylene)
This protocol is a general representation and has not been specifically reported for this compound.
Materials:
-
Dibrominated this compound derivative (Monomer 1)
-
Arylene-bis(boronic acid pinacol (B44631) ester) (Monomer 2)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), and the palladium catalyst (0.02 eq).
-
Add the anhydrous solvent, followed by an aqueous solution of the base.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours.
-
After cooling to room temperature, pour the mixture into a precipitating solvent like methanol.
-
Filter the resulting solid polymer and wash it with water and methanol.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone (B3395972), hexane, chloroform) to remove catalyst residues and oligomers.
-
Dry the final polymer under vacuum.
Device Fabrication and Characterization
Once a semiconductor material is synthesized, it needs to be incorporated into a device to evaluate its performance. The following section outlines a general procedure for fabricating and testing an Organic Field-Effect Transistor (OFET).
OFET Fabrication Workflow
Caption: General workflow for the fabrication and testing of an Organic Field-Effect Transistor (OFET).
Protocol: OFET Fabrication
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Synthesized azobenzene-based polymer
-
Organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
Procedure:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve film morphology.
-
Dissolve the synthesized polymer in the chosen organic solvent at a concentration of 5-10 mg/mL.
-
Deposit a thin film of the polymer onto the substrate using spin-coating.
-
Anneal the film at a temperature optimized for the specific polymer to improve crystallinity and film morphology.
-
Deposit the gold source and drain electrodes through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.
-
Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
Expected Characterization and Data
While specific data for semiconductors derived from this compound is not available, the following table illustrates the type of quantitative data that would be collected and presented for a novel organic semiconductor. The values provided are hypothetical and represent typical ranges for p-type polymeric semiconductors.
| Material ID | Deposition Method | Annealing Temp. (°C) | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Poly-Azo-1 | Spin-coating | 100 | 1 x 10⁻⁴ | 10³ | -15 |
| Poly-Azo-1 | Spin-coating | 150 | 5 x 10⁻⁴ | 10⁴ | -12 |
| Poly-Azo-2 | Spin-coating | 100 | 8 x 10⁻⁵ | 10³ | -20 |
| Poly-Azo-2 | Spin-coating | 150 | 2 x 10⁻⁴ | 5 x 10³ | -18 |
Conclusion and Future Outlook
The use of this compound as a building block for organic semiconductors is a plausible yet underexplored area of research. The combination of a photoresponsive azo unit with a hole-transporting N-phenylaniline core could lead to novel materials with interesting optoelectronic properties. Future research should focus on the synthesis of well-defined small molecules and polymers based on this core structure, followed by a thorough characterization of their charge transport properties in electronic devices. Such studies would be essential to validate the potential of this class of materials for applications in flexible electronics, sensors, and photovoltaics.
experimental protocols for using 4-Diazenyl-N-phenylaniline in assays
Application Notes and Protocols for 4-Diazenyl-N-phenylaniline
Disclaimer: this compound is a specific chemical compound for which detailed, publicly available experimental protocols and biological activity data are limited. The following application notes and protocols are provided as illustrative examples based on standard methodologies for analogous compounds, such as other azo dyes and diphenylamine (B1679370) derivatives. These protocols are intended to serve as a starting point for researchers and should be optimized for specific experimental conditions.
Application Note 1: Evaluation of Cytotoxic Activity using MTT Assay
Introduction
Azo dyes and diphenylamine derivatives have been investigated for their potential as anticancer agents.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][3] This application note describes a protocol for evaluating the cytotoxic effects of this compound on a cancer cell line.
Principle
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.
Data Presentation
The results of the MTT assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. Data should be summarized in a table for clear comparison.
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | 24 | User-defined value | User-defined value |
| MCF-7 | 48 | User-defined value | User-defined value |
| A549 | 24 | User-defined value | User-defined value |
| A549 | 48 | User-defined value | User-defined value |
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Application Note 2: Screening for Kinase Inhibitory Activity
Introduction
Diphenylamine derivatives have been explored as scaffolds for kinase inhibitors.[4] Protein kinases are a major class of drug targets, and identifying novel inhibitors is a key focus in drug development.[5][6] This application note provides a general protocol for screening this compound for its potential to inhibit a specific kinase using an in vitro kinase assay.
Principle
In vitro kinase assays measure the activity of a purified kinase enzyme.[7] A common method is to quantify the amount of ATP consumed during the phosphorylation of a substrate peptide.[7] A reduction in ATP consumption in the presence of the test compound indicates kinase inhibition. The Kinase-Glo® assay, for example, uses a luciferase-based system where the light output is proportional to the amount of ATP remaining in the solution.
Data Presentation
The inhibitory activity is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Positive Control) |
| Kinase A | User-defined value | User-defined value |
| Kinase B | User-defined value | User-defined value |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)
Materials:
-
This compound
-
Purified kinase of interest and its specific substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the specific substrate, and the purified kinase enzyme.
-
-
Compound Addition:
-
Serially dilute this compound in the appropriate buffer to various concentrations.
-
Add the diluted compound to the wells of the 96-well plate.
-
Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control (vehicle).
-
-
Initiate Kinase Reaction:
-
Add the kinase reaction mixture to each well.
-
Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
-
-
ATP Detection:
-
Add the Kinase-Glo® reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway and Drug Discovery Workflow
The following diagram illustrates a generic signal transduction pathway involving a protein kinase and a simplified workflow for identifying an inhibitor.
Caption: Generic kinase signaling pathway and drug discovery workflow.
References
- 1. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results - Arabian Journal of Chemistry [arabjchem.org]
- 3. Analytical study and cytotoxicity test of azo dye in vitro | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Incorporation of 4-Diazenyl-N-phenylaniline into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for incorporating the chromophore 4-Diazenyl-N-phenylaniline, also known as Disperse Yellow 7, into polymeric structures. Two primary methods are presented: the direct polymerization of a functionalized monomer and the post-polymerization modification of a reactive polymer backbone. These protocols are intended to serve as a comprehensive guide for researchers in materials science, chemistry, and drug development who are interested in synthesizing photoresponsive polymers, developing advanced drug delivery systems, or creating novel materials with tailored optical properties.
Method 1: Direct Polymerization of this compound Methacrylate (B99206) (DY7MA)
This method involves the synthesis of a methacrylate monomer functionalized with this compound, followed by its polymerization to yield a polymer with the chromophore in the side chain.
Protocol 1.1: Synthesis of this compound Methacrylate (DY7MA)
This protocol details the esterification of this compound with methacryloyl chloride to produce the polymerizable monomer, DY7MA.
Materials:
-
This compound (Disperse Yellow 7)
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound methacrylate (DY7MA).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Logical Relationship for DY7MA Synthesis
Caption: Synthesis workflow for DY7MA.
Protocol 1.2: Free Radical Polymerization of DY7MA
This protocol describes the free-radical polymerization of the synthesized DY7MA monomer to form a homopolymer. This method can be adapted for copolymerization with other vinyl monomers.
Materials:
-
This compound methacrylate (DY7MA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., toluene, dioxane)
-
Diethyl ether
Equipment:
-
Schlenk flask with a magnetic stirrer
-
Oil bath with a temperature controller
-
Vacuum line and nitrogen or argon source
-
Syringe for transfer of initiator solution
Procedure:
-
Place the DY7MA monomer in a Schlenk flask and dissolve it in anhydrous DMF to the desired concentration (e.g., 1 M).
-
Prepare a stock solution of the initiator, AIBN, in the same solvent.
-
Degas the monomer solution by three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the required amount of the AIBN stock solution to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol or diethyl ether.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum to a constant weight.
-
Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR and UV-Vis spectroscopy to confirm the incorporation of the chromophore.
Data Presentation: Polymerization of DY7MA
| Entry | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | DMF | 70 | 18 | Data | Data |
| 2 | 200:1 | Toluene | 70 | 24 | Data | Data |
| 3 | 50:1 | Dioxane | 65 | 12 | Data | Data |
| Note: The data in this table is illustrative. Actual results will vary based on specific experimental conditions. |
Experimental Workflow for Free Radical Polymerization
Caption: Workflow for free radical polymerization of DY7MA.
Method 2: Post-Polymerization Modification
This method involves the synthesis of a reactive polymer and a functionalized this compound derivative, followed by their coupling. This approach is particularly useful for incorporating the chromophore into polymer architectures that are not amenable to direct polymerization of functional monomers.
Protocol 2.1: Synthesis of 4-((4-(Phenylamino)phenyl)diazenyl)benzoic acid
This protocol describes the synthesis of a carboxylic acid-functionalized this compound via a diazo coupling reaction.
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
N-Phenylaniline (Diphenylamine)
-
Sodium acetate
-
Ethanol
-
Deionized water
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of 4-Aminobenzoic Acid:
-
In a beaker, dissolve 4-aminobenzoic acid (1.0 eq) in dilute hydrochloric acid (prepared by adding concentrated HCl to water).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise. Maintain the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve N-phenylaniline (1.0 eq) in ethanol.
-
Add a solution of sodium acetate in water to the N-phenylaniline solution to act as a coupling promoter.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N-phenylaniline solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-((4-(phenylamino)phenyl)diazenyl)benzoic acid.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Signaling Pathway for Azo-Dye Synthesis
Caption: Synthesis of the carboxy-functionalized azo dye.
Protocol 2.2: Post-Polymerization Modification of Poly(2-isopropenyl-2-oxazoline) (PIPOx)
This protocol describes the reaction of the synthesized carboxylic acid-functionalized azo dye with a pre-synthesized poly(2-isopropenyl-2-oxazoline) (PIPOx) backbone.[1][2]
Materials:
-
Poly(2-isopropenyl-2-oxazoline) (PIPOx) - can be synthesized via literature methods or purchased
-
4-((4-(Phenylamino)phenyl)diazenyl)benzoic acid (from Protocol 2.1)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or methanol for precipitation
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Oil bath with a temperature controller
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve PIPOx (1.0 eq based on repeating units) and the carboxylic acid-functionalized azo dye (0.1-1.0 eq, depending on the desired degree of functionalization) in anhydrous DMF in a round-bottom flask.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to a temperature between 80-120 °C. The reaction involves the ring-opening of the oxazoline (B21484) by the carboxylic acid.[1]
-
Maintain the reaction at this temperature for 24-48 hours.
-
Monitor the progress of the reaction by taking aliquots and analyzing by FT-IR spectroscopy, looking for the disappearance of the oxazoline ring C=N stretch and the appearance of ester and amide carbonyl stretches.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the functionalized polymer by adding the reaction solution dropwise into a large excess of a non-solvent like diethyl ether or methanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted dye, and dry it under vacuum.
-
Characterize the final polymer by ¹H NMR to determine the degree of functionalization and by UV-Vis spectroscopy to confirm the incorporation of the chromophore. GPC can be used to check for any degradation of the polymer backbone.
Data Presentation: Post-Polymerization Modification of PIPOx
| Entry | PIPOx:Dye Ratio | Temperature (°C) | Time (h) | Degree of Functionalization (%) |
| 1 | 1:0.2 | 100 | 24 | Data |
| 2 | 1:0.5 | 110 | 36 | Data |
| 3 | 1:1 | 120 | 48 | Data |
| Note: The degree of functionalization can be determined by ¹H NMR spectroscopy by comparing the integration of polymer backbone protons to the aromatic protons of the attached dye. Data is illustrative. |
Experimental Workflow for Post-Polymerization Modification
Caption: Workflow for post-polymerization modification.
These detailed protocols and application notes provide a solid foundation for researchers to successfully incorporate this compound into polymers. The choice between direct polymerization and post-polymerization modification will depend on the desired final polymer architecture and the compatibility of the functional groups with the polymerization conditions. Careful characterization at each step is crucial for ensuring the successful synthesis of the target materials.
References
Application Notes and Protocols: Azo Dyes as Chromophores for Biological Imaging
Introduction
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent a versatile class of chromophores with extensive applications in biological imaging. Their utility stems from their strong light absorption in the visible spectrum, straightforward synthesis, and the ability to be chemically modified to target specific cellular components. This document provides a detailed overview of the application of azo dyes in biological imaging, with a focus on their use as lipid-staining agents. While the specific compound 4-diazenyl-N-phenylaniline is not extensively documented as a primary biological imaging agent, the broader class of N-phenylaniline-containing azo dyes, such as Disperse Orange 1, and other lipophilic azo dyes, serve as instructive examples of this chromophore class.
Physicochemical Properties of Representative Azo Dyes
The photophysical properties of azo dyes are central to their function as chromophores. These properties can be tuned by altering the electronic nature of the aromatic rings connected by the azo linkage. Below is a summary of key data for Disperse Orange 1, a representative N-phenylaniline-containing azo dye.
| Property | Value | Reference |
| Chemical Name | 4-[(E)-(4-nitrophenyl)diazenyl]-N-phenylaniline | [1] |
| CAS Number | 2581-69-3 | [1] |
| Molecular Formula | C18H14N4O2 | [1] |
| Molar Mass | 318.33 g/mol | [1] |
| Melting Point | 160 °C | [1] |
| Boiling Point | 457.5 °C (estimate) | [1] |
| Solubility in Water | 0.4775 µg/L (25 °C) | [1] |
Applications in Biological Imaging: Staining of Lipid Droplets
A primary application of lipophilic azo dyes in biological imaging is the staining of intracellular lipid droplets. These organelles are crucial for cellular energy homeostasis and are implicated in various disease states, including metabolic disorders and cancer. The hydrophobic nature of many azo dyes facilitates their partitioning into the nonpolar environment of lipid droplets.
General Mechanism of Action
The staining of lipid droplets by lipophilic azo dyes is a passive process driven by hydrophobic interactions. The dye, when introduced to a cellular environment, preferentially accumulates in lipid-rich structures to minimize its interaction with the aqueous cytoplasm. This results in a high concentration of the chromophore within the lipid droplets, allowing for their visualization by light microscopy.
Experimental Protocols
Protocol 1: General Staining of Intracellular Lipid Droplets in Cultured Cells
This protocol provides a general procedure for staining lipid droplets in adherent mammalian cells using a lipophilic azo dye.
Materials:
-
Lipophilic azo dye (e.g., a custom-synthesized derivative of this compound, or a commercially available analogue)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS for cell fixation
-
Culture medium appropriate for the cell line
-
Glass coverslips
-
Microscope slides
-
Mounting medium
-
Fluorescence or bright-field microscope
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a 1 mM stock solution of the azo dye in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed culture medium or PBS. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the wells.
-
Wash the cells twice with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37 °C, protected from light.
-
-
Cell Fixation (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature for fixation.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Invert the coverslip onto a drop of mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the stained cells using a suitable microscope. For chromophoric dyes, bright-field or differential interference contrast (DIC) microscopy is appropriate. If the dye is fluorescent, use the appropriate excitation and emission filters.
-
Visualizations
Experimental Workflow for Lipid Droplet Staining
Caption: A flowchart illustrating the key steps for staining intracellular lipid droplets with an azo dye.
General Structure of a N-Phenylaniline Azo Chromophore
Caption: A diagram showing the donor-acceptor structure of a typical N-phenylaniline azo dye.
Safety and Handling
Azo dyes should be handled with care, as some compounds in this class may have irritant properties.[1] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling these compounds. For detailed safety information, consult the material safety data sheet (MSDS) for the specific dye being used.
Conclusion
Azo dyes, including those with an N-phenylaniline moiety, are valuable tools in biological imaging, particularly for the visualization of lipid-rich structures. Their ease of synthesis and tunable optical properties make them an attractive class of chromophores for the development of new biological probes. The protocols and data presented here provide a foundation for researchers to explore the application of these dyes in their own work.
References
Application Notes and Protocols for Novel Derivatives of 4-Diazenyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel derivatives of 4-Diazenyl-N-phenylaniline. These compounds, belonging to the azo dye family, hold significant potential in drug discovery, particularly as anticancer and antimicrobial agents. The following sections outline the rationale for their development, synthetic strategies, and methodologies for assessing their biological activity.
Application Notes
Azo compounds, characterized by the -N=N- functional group, have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this compound are of particular interest as their structural framework allows for a variety of modifications to modulate their pharmacokinetic and pharmacodynamic properties. The presence of two phenyl rings offers multiple sites for the introduction of different functional groups, potentially leading to the discovery of novel therapeutic agents.
Anticancer Potential:
Numerous studies have demonstrated the antiproliferative effects of azo derivatives against various cancer cell lines.[2][3] These compounds can induce cytotoxicity and inhibit tumor growth.[2] The mechanism of action for some azo compounds has been linked to the inhibition of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] By designing derivatives of this compound that specifically target these pathways, it may be possible to develop more effective and selective anticancer drugs.
Antimicrobial Activity:
In addition to their anticancer properties, azo compounds have also shown promise as antimicrobial agents.[4][5] The development of new antimicrobial drugs is a critical area of research due to the rise of antibiotic-resistant bacteria. Novel derivatives of this compound could be explored for their efficacy against a range of pathogenic bacteria and fungi.
Drug Design Strategy:
The core structure of this compound can be systematically modified to create a library of novel compounds. For instance, the introduction of electron-withdrawing or electron-donating groups to the phenyl rings can alter the electronic properties of the molecule, which may influence its biological activity. Furthermore, the incorporation of heterocyclic moieties, such as piperidine, has been shown to enhance the pharmacological profile of related compounds.[4][6]
Experimental Protocols
I. Synthesis of Novel Derivatives from this compound
This protocol describes a general two-step method for the synthesis of novel derivatives. The first step involves the diazotization of a substituted aniline (B41778), followed by a coupling reaction with N-phenylaniline or its derivatives.
Materials:
-
Substituted anilines
-
N-phenylaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium acetate (B1210297)
-
Ethanol
-
Appropriate solvents for recrystallization (e.g., ethanol, methanol)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Protocol:
-
Diazotization of Substituted Aniline:
-
Dissolve the substituted aniline (1 equivalent) in a solution of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling Reaction:
-
In a separate beaker, dissolve N-phenylaniline (1 equivalent) in a suitable solvent (e.g., ethanol) and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N-phenylaniline solution with vigorous stirring.
-
Add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
The colored precipitate of the this compound derivative will form.
-
Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure derivative.
-
-
Characterization:
-
Characterize the synthesized compounds using techniques such as FTIR, ¹H NMR, ¹³C NMR, and elemental analysis to confirm their structure and purity.[1]
-
II. In Vitro Anticancer Activity Assessment
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[7]
-
Normal cell line (e.g., HEK-293) for cytotoxicity comparison[7]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the cancer and normal cells in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.
-
Trypsinize the cells and seed them into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.5 µM to 128 µM).[2]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[7]
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
-
Data Presentation
The quantitative data obtained from the anticancer activity assessment can be summarized in a table for easy comparison.
| Compound ID | Derivative Structure/Modification | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Parent | This compound | MCF-7 | Value | HEK-293 | Value | Value |
| D-001 | e.g., 4'-Nitro | MCF-7 | Value | HEK-293 | Value | Value |
| D-002 | e.g., 4'-Chloro | MCF-7 | Value | HEK-293 | Value | Value |
| D-003 | e.g., 2'-Methyl | MCF-7 | Value | HEK-293 | Value | Value |
| Doxorubicin | - | MCF-7 | Value | HEK-293 | Value | Value |
Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of novel this compound derivatives.
EGFR Signaling Pathway
Caption: Potential inhibition of the EGFR signaling pathway by novel azo derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Diazenyl Containing Phenyl Styryl Ketone Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole hybridized diazenyl derivatives: synthesis, antimicrobial activity, cytotoxicity evaluation and docking studies | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for the Analytical Detection of 4-Diazenyl-N-phenylaniline
These application notes provide detailed protocols for the detection and quantification of 4-Diazenyl-N-phenylaniline (also known as 4-Anilinoazobenzene) in various sample matrices. The methods described are based on established analytical techniques for structurally similar compounds and are intended for use by researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the separation and quantification of aromatic amines. This method is suitable for the analysis of this compound in samples such as pharmaceutical formulations and environmental matrices.
Experimental Protocol
a) Sample Preparation:
A generic solid-phase extraction (SPE) method can be employed for sample cleanup and concentration.[1]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile) and dilute with water. Load the sample onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute the target analyte with 5 mL of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
b) HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 286 nm (based on the absorbance maximum of similar compounds like diphenylamine)[3] |
| Run Time | 10 minutes |
c) Data Presentation:
Quantitative data should be summarized in a table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 4.52 | 158900 | 1.0 |
| Standard 2 | 4.51 | 317500 | 2.0 |
| Standard 3 | 4.53 | 795400 | 5.0 |
| Sample 1 | 4.52 | 456700 | 2.87 |
| Sample 2 | 4.51 | 632100 | 3.98 |
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it.
-
For derivatization, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract and heat at 60-70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
b) GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
c) Data Presentation:
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound-TMS | 12.8 | (Proposed) 269 (M+), 254, 193, 167, 105, 77 |
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Electrochemical Detection
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a sensitive and selective approach for the detection of electroactive compounds like aromatic amines.[4][5][6]
Experimental Protocol
a) Electrode and Electrolyte:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0
b) Voltammetric Conditions:
-
Cyclic Voltammetry (CV):
-
Potential Range: -0.2 to +1.0 V
-
Scan Rate: 100 mV/s
-
-
Differential Pulse Voltammetry (DPV):
-
Potential Range: 0.0 to +0.8 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
c) Data Presentation:
| Technique | Parameter | Value |
| CV | Anodic Peak Potential (Epa) | (Expected) ~ +0.6 V vs Ag/AgCl |
| CV | Cathodic Peak Potential (Epc) | (Expected) ~ +0.5 V vs Ag/AgCl |
| DPV | Peak Potential | (Expected) ~ +0.55 V vs Ag/AgCl |
| DPV | Limit of Detection (LOD) | (To be determined experimentally) |
| DPV | Linear Range | (To be determined experimentally) |
Logical Relationship Diagram
Caption: Principle of electrochemical detection.
References
- 1. scispace.com [scispace.com]
- 2. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. DIPHENYLAMINE - (Organic Method #22) [dnacih.com]
- 4. Electrochemical sensing of free radical antioxidant diphenylamine cations (DPAH˙+) with carbon interlaced nanoflake-assembled MgxNi9−xS8 microspheres - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Diazenyl-N-phenylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Diazenyl-N-phenylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question: Why is my yield of this compound consistently low?
Answer: Low yields in diazo coupling reactions are a common issue and can stem from several factors.[1] The primary reasons often relate to the instability of the diazonium salt intermediate and suboptimal reaction conditions. Key areas to investigate include:
-
Temperature Control: The diazotization step, where the diazonium salt is formed, is highly exothermic and the salt itself is thermally unstable. Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent decomposition of the diazonium salt, which would otherwise lead to the formation of phenol (B47542) byproducts and a release of nitrogen gas.[1]
-
pH of the Reaction Mixture: The pH of the coupling reaction is critical. The coupling of the diazonium salt with the aromatic amine (N-phenylaniline or diphenylamine) is an electrophilic aromatic substitution. A weakly acidic to neutral pH is generally preferred for coupling with amines.[2][3] If the medium is too acidic, the concentration of the free amine is reduced due to protonation, hindering the coupling reaction. Conversely, a basic medium can lead to the formation of inactive diazohydroxides from the diazonium salt.
-
Rate of Reagent Addition: Slow, dropwise addition of the sodium nitrite (B80452) solution during diazotization is essential to maintain low temperatures and prevent localized overheating. Similarly, the slow addition of the diazonium salt solution to the coupling component can improve yield.[4]
-
Purity of Reagents: The purity of the starting aniline (B41778) and other reagents is important. Impurities can lead to side reactions and lower yields. While some studies have shown that using non-distilled aniline can still result in a successful reaction, using purified starting materials is a good practice for reproducibility.[4]
Question: The color of my product is off, and I suspect it is impure. What are the likely impurities and how can I purify it?
Answer: An off-color product suggests the presence of impurities, which can include unreacted starting materials, byproducts from side reactions, or decomposition products. Common impurities in the synthesis of azo dyes include:
-
Phenolic Byproducts: Formed from the decomposition of the diazonium salt, especially at elevated temperatures.
-
Triazenes (Diazoamino Compounds): These can form if the coupling reaction conditions are not optimal.
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Purification can typically be achieved through recrystallization. A common solvent for recrystallizing similar azo compounds is ethanol (B145695) or a mixture of ethanol and water.[4] Column chromatography can also be employed for more challenging separations.
Answer: Complete reaction failure can be disheartening but is often traceable to a few critical errors:
-
Incorrect Reagent Stoichiometry: Ensure that the molar ratios of the reactants are correct. An excess of the amine is sometimes used to drive the coupling reaction to completion.[5]
-
Decomposition of Sodium Nitrite: The sodium nitrite solution should be freshly prepared. Old or improperly stored sodium nitrite can decompose, leading to a failure in the diazotization step.
-
Loss of Diazonium Salt: If the temperature during diazotization was not strictly controlled, the diazonium salt may have completely decomposed before the coupling step.
-
Inappropriate pH: As mentioned, an incorrect pH can completely inhibit the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid in the diazotization step?
A1: A strong mineral acid, such as hydrochloric acid, serves two main purposes in the diazotization of aniline. First, it reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent. Second, it maintains a low pH, which is necessary to stabilize the resulting diazonium salt and prevent its premature coupling with unreacted aniline.[1]
Q2: Can I use a different coupling partner with the benzenediazonium (B1195382) salt?
A2: Yes, diazonium salts can couple with a variety of aromatic compounds that are activated towards electrophilic substitution. Common coupling partners include phenols, naphthols, and other aromatic amines. The choice of coupling partner will determine the structure and color of the resulting azo dye.[3][6]
Q3: Is it necessary to isolate the diazonium salt before the coupling reaction?
A3: It is generally not recommended to isolate the diazonium salt as it can be explosive in its solid, dry form. The synthesis is almost always carried out as a one-pot or two-step procedure where the aqueous solution of the diazonium salt is used immediately after its formation.[7]
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of an azo dye, which can be adapted for the synthesis of this compound from aniline and diphenylamine (B1679370). Disclaimer: This is a representative protocol and may require optimization for the specific target molecule.
Materials:
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Aniline
-
Sodium Nitrite (NaNO₂)
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Hydrochloric Acid (HCl), concentrated
-
Diphenylamine
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Sodium Acetate (B1210297) (CH₃COONa)
-
Ethanol
-
Ice
Procedure:
Part 1: Diazotization of Aniline
-
In a beaker, dissolve a specific molar amount of aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water (a slight molar excess compared to aniline).
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the solution in the ice bath for another 15-20 minutes to ensure the complete formation of the benzenediazonium chloride solution.
Part 2: Coupling Reaction
-
In a separate beaker, dissolve a molar equivalent of diphenylamine in ethanol.
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To the diphenylamine solution, add a solution of sodium acetate in water. This will act as a buffer to control the pH.
-
Cool the diphenylamine solution in an ice bath.
-
Slowly add the previously prepared cold benzenediazonium chloride solution to the diphenylamine solution with vigorous stirring.
-
A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Collect the crude product by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product and determine its melting point and yield.
Data Presentation
The following table summarizes key reaction parameters and their impact on the yield of diazo coupling reactions, based on general principles.
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | 0-5 °C | Higher Yield | Minimizes decomposition of the unstable diazonium salt. |
| > 10 °C | Lower Yield | Increased rate of diazonium salt decomposition to form phenols. | |
| pH | Weakly Acidic (pH 4-7) | Optimal for Amine Coupling | Ensures a sufficient concentration of the free amine for coupling without significant decomposition of the diazonium salt. |
| Strongly Acidic (< pH 4) | Lower Yield | The amine coupling partner is protonated and deactivated. | |
| Basic (> pH 7) | Lower Yield | The diazonium salt is converted to non-reactive species. | |
| Rate of NaNO₂ Addition | Slow (dropwise) | Higher Yield | Allows for better temperature control and prevents localized overheating. |
| Rapid | Lower Yield | Can lead to a rapid increase in temperature and decomposition of the diazonium salt. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
Technical Support Center: Purification of 4-Diazenyl-N-phenylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Diazenyl-N-phenylaniline and related azo dyes.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation or Co-elution of Impurities During Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the desired compound and impurities to travel down the column too quickly and without adequate separation. Conversely, if the polarity is too low, the compound may not move at all. |
| Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value for this compound between 0.2 and 0.4 for good separation on a column.[1] A common starting solvent system for similar compounds is a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc).[2] You can systematically vary the ratio of these solvents to achieve the desired separation. | |
| Column Overloading | Applying too much crude sample to the column can lead to broad bands and poor separation. |
| Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). | |
| Improper Column Packing | Air bubbles, cracks, or an uneven surface in the silica (B1680970) gel bed can lead to channeling of the solvent and sample, resulting in poor separation. |
| Solution: Ensure the column is packed uniformly. "Wet loading," where the silica gel is slurried with the initial eluent before being added to the column, is often preferred to "dry loading" to minimize bubbles and ensure even packing.[3] Gently tap the column during packing to settle the silica gel. | |
| Isomeric Impurities | The crude product may contain isomers that have very similar polarities to the target compound, making separation by standard chromatography challenging.[1] |
| Solution: A shallower solvent gradient during column chromatography may help resolve closely related isomers. Alternatively, a different chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase, might be necessary for isomer separation. |
Issue 2: Low Yield After Recrystallization
| Possible Cause | Recommended Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, recovery will be low. |
| Solution: Perform small-scale solvent screening to find the optimal solvent or solvent mixture. For azo dyes, a mixture of ethanol (B145695) and water is often a good starting point.[1] | |
| Excessive Solvent Usage | Using too much solvent to dissolve the crude product will keep a significant amount of the desired compound in solution even after cooling, thus reducing the yield of recrystallized product. |
| Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves. | |
| Premature Crystallization | If the solution cools too quickly, impurities can be trapped within the newly formed crystals. |
| Solution: Allow the hot, saturated solution to cool slowly to room temperature. For even slower cooling, the flask can be insulated. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation. | |
| Loss During Filtration | Some of the purified compound may be lost during the filtration and washing steps. |
| Solution: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product. Ensure the filter paper is properly fitted to the funnel to prevent loss of solid material around the edges. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound and similar azo dyes are column chromatography and recrystallization.[1] Column chromatography is excellent for separating the desired product from impurities with different polarities.[2][3] Recrystallization is a cost-effective method for purifying the compound, especially when the initial purity is already high.[1] For certain applications, extraction techniques like solid-supported liquid-liquid extraction (SLE) can also be employed.[4]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that moves the desired compound, this compound, to an Rf value of approximately 0.2-0.4.[1] This range generally provides the best separation from impurities. For diazenyl aniline (B41778) derivatives, mixtures of petroleum ether and ethyl acetate are often effective.[2]
Q3: My purified this compound appears to be a mixture of isomers. How can I separate them?
A3: Separating isomers of azo dyes can be challenging due to their similar physical properties.[1] For column chromatography, using a less polar solvent system and a very shallow gradient of a more polar solvent can sometimes improve resolution. If standard column chromatography is insufficient, preparative HPLC is a more powerful technique for isomer separation.
Q4: Can I use extraction for purification?
A4: Yes, liquid-liquid extraction or solid-supported liquid-liquid extraction (SLE) can be used, particularly to remove impurities with significantly different acid-base properties or polarities.[4] For example, if your impurities are acidic or basic, you can use an aqueous acid or base wash to extract them from an organic solution of your product.
Quantitative Data Summary
The following table summarizes data from a representative purification of a diazenyl aniline derivative using flash column chromatography.
| Parameter | Value | Reference |
| Chromatography Type | Flash Column Chromatography | [2] |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (PE/EtOAc) | [2] |
| Eluent Ratio | Gradient from 8:2 to 6:4 (PE:EtOAc) | [2] |
| Rf Value of Product | 0.23 (in PE/EtOAc 8:2) | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to the initial, least polar eluent (e.g., PE/EtOAc 9:1). Stir gently to create a uniform slurry.
-
Column Packing: Secure a chromatography column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain slowly through the stopcock. Gently tap the column to ensure even packing and to remove any air bubbles.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin adding the eluent to the top of the column. Start with the least polar solvent mixture and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate).[2]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[3]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. For azo dyes, an ethanol/water mixture is a good starting point.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the purified compound should form. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Overcoming Solubility Issues of 4-Diazenyl-N-phenylaniline
Welcome to the technical support center for 4-Diazenyl-N-phenylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an aromatic azo compound. Based on the known properties of structurally similar compounds like 4-phenylazoaniline, it is expected to have very low solubility in aqueous solutions and be sparingly soluble in hot water.[1][2] However, it is anticipated to be soluble in various organic solvents.
Q2: I am having trouble dissolving this compound in my aqueous buffer for a biological assay. What do you recommend?
A2: Direct dissolution in aqueous buffers is often challenging for this class of compounds. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions for cell-based assays.
Q3: What organic solvents are likely to be effective for dissolving this compound?
A3: Based on data for the closely related compound 4-phenylazoaniline, the following organic solvents are likely to be effective:
Q4: Are there any chemical modification strategies to improve the aqueous solubility of this compound?
A4: Yes, chemical modification can enhance water solubility. A common strategy for increasing the hydrophilicity of aromatic compounds is sulfonation, which involves the addition of sulfonic acid groups (-SO₃H).[3] Another approach is the introduction of other polar functional groups, such as hydroxyl (-OH) groups.[3] However, any chemical modification should be carefully considered as it may alter the biological activity of the compound.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Cause: The concentration of the compound in the final aqueous solution may be above its solubility limit. The percentage of DMSO in the final solution might also be too low to maintain solubility.
-
Solution 1: Decrease the final concentration. Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Solution 2: Increase the co-solvent concentration. If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.[4]
-
Solution 3: Use a surfactant. A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the compound in solution. The appropriate surfactant and its concentration should be determined empirically for your specific application.
-
Solution 4: Utilize cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Issue 2: The compound appears to be degrading in solution.
-
Cause: Azo compounds can be sensitive to light and extreme pH conditions.
-
Solution 1: Protect from light. Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Solution 2: Check the pH of your solution. The stability of this compound may be pH-dependent. Ensure the pH of your solvent and final buffer is within a range that does not promote degradation.
-
Solution 3: Prepare fresh solutions. For best results, prepare solutions fresh before each experiment and avoid long-term storage of diluted solutions.
Data Presentation
Table 1: Expected Solubility of this compound in Common Solvents
| Solvent | Expected Solubility |
| Water | Very Low / Insoluble |
| Hot Water | Slightly Soluble[1][2] |
| Ethanol | Soluble[1][2] |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble[1][2] |
| Benzene | Soluble[1][2] |
| Ether | Soluble[1][2] |
Note: This data is extrapolated from the known solubility of the structurally similar compound 4-phenylazoaniline.
Experimental Protocols
Protocol: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Determine the desired stock concentration. A common stock concentration for in vitro assays is 10 mM.
-
Calculate the required mass of this compound.
-
Molecular Weight of this compound: 197.24 g/mol
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = 10 mmol/L * 0.001 L * 197.24 g/mol = 0.0019724 g = 1.97 mg
-
-
-
Weigh the compound. Carefully weigh out the calculated mass of this compound using an analytical balance and place it into a microcentrifuge tube or amber vial.
-
Add the solvent. Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound.
-
Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Visualizations
Caption: A troubleshooting workflow for addressing precipitation issues when preparing aqueous solutions of this compound.
Caption: A potential signaling pathway illustrating the genotoxic effects of aromatic azo compounds, leading to DNA damage and subsequent cellular responses. This is based on the known carcinogenic activity of similar compounds like 4-aminoazobenzene (B166484), which are known to form DNA adducts.[1][3][5][6][7][8][9]
References
- 1. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of the DNA adducts formed in vitro from N-benzoyloxy-N-methyl-4-aminoazobenzene and in rat liver in vivo after administration of N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Immunological Detection and Quantitation of DNA Adducts Formed by 4‐Aminoazobenzene Species in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unscheduled DNA synthesis induced by 4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, and their derivatives in primary cultures of rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the hepatocyte/DNA repair test and the Salmonella/mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
stabilizing 4-Diazenyl-N-phenylaniline for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Diazenyl-N-phenylaniline (also known as 4-Aminoazobenzene or Aniline Yellow).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic amine and a yellow azo dye.[1][2] It is commonly used as an intermediate in the synthesis of other dyes.[1] In a research context, it can be used as a molecular probe, for instance, in studies of hypoxia in living cells where the azo bond can be cleaved by azoreductase enzymes.[3]
Q2: What are the main stability concerns with this compound?
Like many azo dyes, this compound is sensitive to light and can undergo photodegradation.[4] It is also incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause it to decompose.[5] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[4][5]
Q3: How should I store this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light.[4] It is recommended to store the compound under refrigerated temperatures.[4] The container should be tightly closed to prevent exposure to moisture and air.[4] For solutions, it is best to prepare them fresh and store them in dark-colored, opaque vials or wrap the containers in aluminum foil to protect from light.[6][7]
Q4: What are the known degradation pathways for this compound?
The primary degradation pathway for azo dyes like this compound under biological or certain chemical reducing conditions is the cleavage of the azo bond (-N=N-).[3][8] This results in the formation of corresponding aromatic amines.[8] Photodegradation can also occur, leading to a loss of color and the formation of various byproducts.
Troubleshooting Guides
Issue 1: Unexpected Color Change or Fading of the Compound in Solution
| Possible Cause | Troubleshooting Step |
| Photodegradation | Minimize exposure to ambient light. Prepare solutions fresh and store them in amber vials or containers wrapped in aluminum foil.[6][7] When performing experiments, shield the setup from direct light where possible. |
| Incorrect pH | Ensure the pH of your experimental system is within a stable range for the compound. Avoid strongly acidic or basic conditions unless required by the protocol, as this can lead to decomposition. |
| Presence of Oxidizing or Reducing Agents | Verify that your buffers and other reagents are free from strong oxidizing or reducing agents that are not part of the intended reaction. |
| Solvent Effects | The absorption spectrum of aminoazobenzene dyes can be influenced by the solvent polarity.[9][10] Ensure you are using the appropriate solvent for your application and consider this effect when interpreting spectral data. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment to avoid using a degraded compound. |
| Contaminated Reagents | Use high-purity solvents and reagents. Ensure that all glassware is thoroughly cleaned and free of contaminants that could react with the dye. |
| Variability in Experimental Conditions | Maintain consistent lighting, temperature, and pH across all experiments. Even minor variations can affect the stability and reactivity of the compound. |
Issue 3: Poor Solubility of the Compound
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | This compound is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[4] Refer to the solubility data to select an appropriate solvent for your stock solution. |
| Precipitation at Lower Temperatures | If working at reduced temperatures, ensure the compound remains in solution. You may need to use a co-solvent system to maintain solubility. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 197.24 g/mol | [4] |
| Appearance | Yellow to orange crystalline powder | [4] |
| Melting Point | 123-126 °C | [5] |
| Solubility in Water | Sparingly soluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, benzene, chloroform | [4][11] |
| Storage Temperature | Refrigerated | [4] |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Safety Precautions : Handle this compound in a well-ventilated area, preferably a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
-
Weighing : Weigh the desired amount of the solid compound using an analytical balance.
-
Dissolution : In a fume hood, add the appropriate volume of a suitable solvent (e.g., ethanol or DMSO) to the solid in a volumetric flask.
-
Mixing : Gently swirl or sonicate the solution until the solid is completely dissolved.
-
Storage : Store the stock solution in a tightly sealed, light-protected container (e.g., an amber glass vial) at refrigerated temperatures.
Protocol for Handling During a Cell-Based Assay
-
Preparation : Prepare all buffers and media for the experiment. If the compound is to be added to an aqueous buffer, it may be necessary to first dissolve it in a small amount of a water-miscible organic solvent like DMSO.
-
Dilution : Dilute the stock solution of this compound to the final working concentration in the assay medium immediately before use.
-
Incubation : During incubation steps, protect the plate from light by covering it with aluminum foil or placing it in a light-blocking enclosure.
-
Analysis : If performing analysis using techniques like fluorescence microscopy, minimize the exposure time of the sample to the excitation light to prevent photobleaching.[12]
Visualizations
Caption: A flowchart outlining the key steps in the experimental workflow for using this compound.
Caption: A diagram illustrating the use of this compound as a molecular probe for detecting hypoxic conditions in cells.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. fadibouabdallah.wordpress.com [fadibouabdallah.wordpress.com]
- 8. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 9. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting Unexpected Spectroscopic Results of 4-Diazenyl-N-phenylaniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common issues encountered during the spectroscopic analysis of 4-Diazenyl-N-phenylaniline. Unexpected spectroscopic results can arise from a variety of factors, including sample impurities, instrument malfunction, or improper experimental procedure. This guide, presented in a question-and-answer format, aims to help you identify and resolve these issues efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
UV-Vis Spectroscopy
Q1: My UV-Vis spectrum for this compound shows a different λmax than expected. What could be the cause?
A1: The expected maximum absorption (λmax) for this compound is in the range of 411-420 nm.[1][2] Deviations from this value can be attributed to several factors:
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Solvent Effects: The polarity of the solvent can influence the electronic transitions, causing a shift in the λmax. Ensure you are using a consistent and appropriate solvent for your measurements.
-
pH Changes: The color of many azo dyes is pH-sensitive. Changes in the acidity or basicity of your sample solution can lead to a shift in the absorption spectrum.
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Presence of Impurities: Contamination from starting materials, byproducts, or degradation products can result in overlapping spectra and an apparent shift in the λmax.
-
Instrument Calibration: Ensure your spectrophotometer is properly calibrated.
Troubleshooting Steps:
-
Verify Solvent: Confirm the solvent used and its purity. If possible, run a spectrum in a standard, non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) to observe any solvatochromic shifts.
-
Check pH: Measure the pH of your sample solution and adjust if necessary.
-
Purify Sample: If impurities are suspected, repurify your sample using techniques like recrystallization or column chromatography.
-
Calibrate Instrument: Run a standard with a known λmax to verify the instrument's accuracy.
Infrared (IR) Spectroscopy
Q2: My IR spectrum is missing the characteristic N-H peak, or it's broader than expected.
A2: A key feature in the IR spectrum of this compound is the N-H stretch of the secondary amine.
-
Expected Peak: A peak in the region of 3300-3500 cm⁻¹ is expected for the N-H stretch.
-
Peak Broadening: The presence of hydrogen bonding can cause this peak to broaden. The concentration of the sample can affect the degree of intermolecular hydrogen bonding.
-
Absence of Peak: The complete absence of an N-H peak could indicate a successful N-alkylation side reaction during synthesis, leading to a tertiary amine, or significant degradation of the sample.
Troubleshooting Steps:
-
Vary Concentration: Acquire spectra at different concentrations to assess the impact of hydrogen bonding.
-
Check for Impurities: Analyze the synthesis reaction for potential N-alkylation side products.
-
Re-purify: If side reactions are suspected, purify the sample.
Q3: I'm observing unexpected peaks in the fingerprint region (below 1500 cm⁻¹) of my IR spectrum.
A3: The fingerprint region is complex, but unexpected peaks can sometimes be traced to specific impurities.
-
Starting Materials: Residual starting materials like aniline (B41778) or diphenylamine (B1679370) will have their own characteristic peaks.
-
Byproducts: Side reactions during synthesis can introduce impurities. For example, the formation of azoxybenzene (B3421426) as a byproduct would introduce a new N=N-O stretching vibration.
-
Solvent Contamination: Ensure the solvent used for sample preparation is fully evaporated.
Troubleshooting Steps:
-
Acquire Spectra of Starting Materials: Compare the spectrum of your product with the spectra of the starting materials.
-
Consider Side Reactions: Review the synthetic pathway for potential side products and their expected IR absorptions.
NMR Spectroscopy
Q4: The integration of the aromatic region in my ¹H NMR spectrum is incorrect.
A4: The aromatic region of the ¹H NMR spectrum of this compound should account for 14 protons. Incorrect integration can be due to:
-
Impure Sample: The presence of aromatic impurities will alter the integration values.
-
Residual Solvent: Peaks from residual solvents (e.g., chloroform, acetone) can overlap with analyte signals.
-
Poor Phasing and Baseline Correction: Inaccurate data processing can lead to integration errors.
Troubleshooting Steps:
-
Identify Impurity Peaks: Compare your spectrum to known spectra of potential impurities and solvents.
-
Reprocess the Spectrum: Carefully re-phase and baseline correct your spectrum.
-
Purify the Sample: If impurities are confirmed, purify your sample.
Q5: I am seeing unexpected signals in my ¹³C NMR spectrum.
A5: The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Unexpected signals can point to:
-
Isomers: The presence of cis/trans isomers of the azo group can result in two sets of signals.
-
Byproducts: Synthesis byproducts will have their own distinct set of carbon signals. For example, the formation of phenazine (B1670421) during synthesis would introduce a completely different set of aromatic signals.
-
Degradation: Degradation of the azo compound can lead to a complex mixture of products with numerous signals.
Troubleshooting Steps:
-
Check for Isomerization: The cis-isomer of azobenzene (B91143) is known to be less stable and can thermally revert to the trans-isomer. Consider the possibility of having a mixture of isomers.
-
Analyze Synthesis Byproducts: Consult literature for common byproducts of your synthetic route and their expected ¹³C NMR shifts.
-
LC-MS Analysis: If a complex mixture is suspected, liquid chromatography-mass spectrometry (LC-MS) can help to identify the different components.
Quantitative Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound.
Table 1: UV-Vis Spectroscopic Data
| Parameter | Expected Value |
| λmax | 411-420 nm |
Table 2: Infrared (IR) Spectroscopic Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Aromatic Stretch | 3000 - 3100 |
| C=C Aromatic Stretch | 1450 - 1600 |
| N=N Stretch | ~1400 - 1450 (often weak) |
Table 3: ¹³C NMR Spectroscopic Data
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C=C | 110 - 130 |
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Record a baseline spectrum of the pure solvent in a matched cuvette.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of at least 200-700 nm.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty ATR crystal.
-
Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
Instrument Setup: Use a high-resolution NMR spectrometer. The instrument should be properly tuned and shimmed for the specific solvent and probe.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Visual Troubleshooting Guides
The following diagrams illustrate key concepts for troubleshooting unexpected spectroscopic results.
Caption: General troubleshooting workflow for unexpected spectroscopic results.
References
optimization of reaction conditions for 4-Diazenyl-N-phenylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Diazenyl-N-phenylaniline, also known as 4-aminoazobenzene (B166484) or Aniline (B41778) Yellow. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes at temperatures above 5°C. | 1. Maintain a strict temperature range of 0-5°C during the diazotization step. Use an ice-salt bath for efficient cooling. |
| 2. Incorrect pH: The pH of the reaction medium is critical for both diazotization and coupling. | 2. Ensure the diazotization is carried out in a strongly acidic medium (excess HCl). For the coupling reaction with aniline, a weakly acidic to neutral pH is optimal. | |
| 3. Side Reactions: Unreacted aniline can couple with the diazonium salt, leading to byproducts. | 3. Use an excess of hydrochloric acid during diazotization to convert all aniline to its hydrochloride salt, preventing it from coupling. | |
| Product is a Dark, Tarry Substance | 1. Reaction Temperature Too High: Elevated temperatures can lead to the formation of polymeric byproducts (diazo tars). | 1. Strictly control the temperature throughout the reaction, especially during the addition of sodium nitrite (B80452) and the coupling step. |
| 2. Impure Reactants: Impurities in the starting aniline can lead to undesired side reactions. | 2. Use freshly distilled aniline for the reaction. | |
| Product Color is Off (e.g., brownish or reddish instead of yellow-orange) | 1. Presence of Impurities: The crude product may contain byproducts such as o-aminoazobenzene or unreacted starting materials. | 1. Purify the product by recrystallization. Suitable solvents include ethanol (B145695), carbon tetrachloride, or a mixture of methanol (B129727) and water.[1] |
| 2. Acidic Conditions: The final product is sensitive to acid and can change color. | 2. Ensure the final product is thoroughly washed to remove any residual acid. Neutralize the reaction mixture properly during workup. | |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Reaction Mixture: The product may not precipitate completely if the reaction volume is too large. | 1. After the reaction is complete, pour the mixture into a larger volume of cold water to induce precipitation. |
| 2. Formation of a Fine Suspension: The precipitated product may be too fine to be easily filtered. | 2. Allow the precipitate to stand in the cold for a longer period to allow for particle agglomeration. The use of a Buchner funnel with appropriate filter paper is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of aniline?
A1: The diazotization of aniline should be carried out at a temperature between 0°C and 5°C. Temperatures above this range can lead to the rapid decomposition of the unstable diazonium salt, resulting in a lower yield of the desired product.
Q2: Why is an excess of hydrochloric acid used in the diazotization step?
A2: An excess of hydrochloric acid serves two main purposes. First, it ensures the complete conversion of aniline to its hydrochloride salt, which is soluble in the aqueous medium. Second, it prevents the newly formed diazonium salt from coupling with unreacted aniline, a side reaction that would reduce the yield of the target molecule.
Q3: My final product has a melting point that is lower than the literature value. What could be the reason?
A3: A depressed melting point is a strong indication of impurities in your product. The most common impurity is the ortho-isomer (o-aminoazobenzene) formed during the coupling reaction. Recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture, is recommended to purify the product.[1]
Q4: Can I use sulfuric acid instead of hydrochloric acid for the diazotization?
A4: While sulfuric acid can be used for diazotization, hydrochloric acid is generally preferred for the synthesis of this compound. The choice of acid can influence the stability and reactivity of the diazonium salt.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the product can be confirmed using various analytical techniques, including:
-
Melting Point Determination: Compare the observed melting point with the literature value (123-126°C).[1]
-
Thin Layer Chromatography (TLC): Assess the purity by checking for the presence of a single spot.
-
Spectroscopic Methods: Use techniques like FT-IR, ¹H-NMR, and UV-Vis spectroscopy to confirm the chemical structure.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters for optimization.
| Parameter | Condition | Effect on Reaction | Typical Range/Value |
| Temperature | Diazotization | Critical for the stability of the diazonium salt. | 0 - 5°C |
| Coupling | Influences the rate of reaction and byproduct formation. | 0 - 10°C | |
| Isomerization (of diazoaminobenzene) | Required for the rearrangement to the final product. | 40 - 50°C[2] | |
| pH | Diazotization | Requires a strongly acidic environment. | < 2 |
| Coupling | A weakly acidic to neutral pH is optimal for coupling with aniline. | 4 - 7 | |
| Reagent Stoichiometry | Aniline to Sodium Nitrite Ratio | A slight excess of aniline is often used to ensure complete consumption of the nitrite. | 1 : 1 (or slight excess of aniline) |
| Acid Concentration | Excess acid is crucial to prevent side reactions. | 2.5 - 3 equivalents | |
| Reaction Time | Diazotization | Typically a short reaction time is sufficient. | 15 - 30 minutes |
| Coupling/Isomerization | Requires sufficient time for the reaction to go to completion. | 1 - 2 hours |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Method 1: Rearrangement of Diazoaminobenzene[2]
This method involves the formation of diazoaminobenzene (B94817) as an intermediate, which then rearranges to the final product.
Materials:
-
Diazoaminobenzene: 10 g
-
Aniline: 20 g
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Aniline hydrochloride: 5 g
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Dilute acetic acid
-
Water
-
Hydrochloric acid
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Ethanol
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Concentrated ammonia (B1221849) solution
Procedure:
-
Dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.
-
Add 5 g of solid aniline hydrochloride to the mixture.
-
Warm the mixture to 40-50°C for approximately 1 hour, or until a sample no longer evolves gas when warmed with alcohol and hydrochloric acid.[2]
-
Pour the reaction mixture into an excess of very dilute acetic acid.
-
Allow the separated 4-aminoazobenzene base to solidify, then filter it off and wash with water.
-
For purification, boil the crude product with about 2 liters of water and carefully add hydrochloric acid until a sample of the bluish-red solution deposits pure blue crystals upon cooling.
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Filter the hot solution. Upon cooling, the hydrochloride of 4-aminoazobenzene will separate as steel-blue needles.
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To obtain the free base, boil the hydrochloride salt with twice its weight of alcohol and add concentrated ammonia dropwise until the solution turns light brown.
-
Cautiously add water to precipitate the base as small yellow crystals.
-
The product can be recrystallized from dilute alcohol.
Method 2: Direct Diazotization and Coupling[3]
This method involves the direct coupling of a diazonium salt with aniline.
Materials:
-
Aniline: 4.5 ml
-
Concentrated Hydrochloric Acid: 10 ml
-
Sodium Nitrite (NaNO₂): 4 g
-
Water: 40 ml
-
Carbon tetrachloride (for recrystallization)
Procedure:
-
In a beaker, mix 10 ml of concentrated hydrochloric acid and 20 ml of water. Add 4.5 ml of aniline and stir until a clear solution is obtained.
-
Cool the beaker in an ice bath to 5°C.
-
In a separate beaker, dissolve 4 g of sodium nitrite in 20 ml of water.
-
Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the temperature at 5°C. This forms the benzene (B151609) diazonium chloride.
-
In another beaker, prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid.
-
Slowly add the aniline solution to the benzene diazonium chloride solution with constant stirring.
-
A yellow precipitate of 4-aminoazobenzene will form.[3]
-
Filter the yellow precipitate using a Buchner funnel and dry the crude sample.
-
Recrystallize the crude product from carbon tetrachloride to obtain the pure dye.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway
Caption: Reaction pathway for this compound synthesis.
References
degradation pathways of 4-Diazenyl-N-phenylaniline and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Diazenyl-N-phenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, an aromatic azo compound, primarily degrades through three main pathways:
-
Reductive Cleavage: The azo bond (-N=N-) is susceptible to reduction, leading to the cleavage of the molecule into two aromatic amines: aniline (B41778) and p-phenylenediamine. This can be initiated by various reducing agents, including some biological systems (e.g., azoreductases from microorganisms) and chemical reductants.[1][2][3]
-
Oxidative Degradation: Oxidizing agents can attack the aromatic rings and the azo bridge, leading to a complex mixture of degradation products, including hydroxylated and ring-opened species. Strong oxidants can lead to the complete mineralization of the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can involve the isomerization of the trans-azo bond to the cis-isomer, followed by cleavage or other reactions, leading to the formation of radicals and subsequent degradation products.
Q2: What are the common signs of this compound degradation in my experiments?
A2: Degradation can be observed through several indicators:
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Color Change: A noticeable fading or change in the color of your solution is a primary indicator of the degradation of the azo chromophore.
-
Appearance of Precipitates: Formation of insoluble degradation products may lead to turbidity or precipitation in your sample.
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Inconsistent Experimental Results: Degradation can lead to a decrease in the concentration of the active compound, resulting in poor reproducibility and unexpected outcomes in your assays.
-
Changes in Spectroscopic Profile: A decrease in the absorbance at the characteristic λmax of this compound in UV-Vis spectroscopy or the appearance of new peaks in HPLC chromatograms are clear signs of degradation.
Q3: How can I prevent the degradation of this compound during storage and experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.
-
Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers with aluminum foil. Minimize exposure to ambient and UV light during experiments.
-
Control of Reducing and Oxidizing Agents: Avoid the presence of strong reducing or oxidizing agents in your experimental setup unless they are part of the intended reaction. Be mindful of the potential for microbial contamination, which can introduce reducing enzymes.
-
pH Control: The stability of azo dyes can be pH-dependent. It is advisable to maintain a consistent and appropriate pH for your specific application.
-
Use of Stabilizers: For applications where the compound is exposed to light for extended periods, consider the use of UV absorbers or light stabilizers.
Troubleshooting Guides
Issue 1: Rapid Color Fading of this compound Solution
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Repeat the experiment in a dark room or by shielding the experimental setup from light. 2. Use amber glass vials or wrap containers in aluminum foil. 3. If light exposure is unavoidable, consider adding a photostabilizer or UV absorber to the solution. |
| Presence of Reducing Agents | 1. Analyze all components of your solution for potential reducing agents. 2. If microbial contamination is suspected, filter-sterilize the solution or add a suitable antimicrobial agent. 3. Ensure all glassware is thoroughly cleaned to remove any residual reducing substances. |
| Incorrect pH | 1. Measure the pH of your solution. 2. Adjust the pH to a range where this compound is known to be more stable (if this information is available for your specific conditions). 3. Use a stable buffer system to maintain the desired pH throughout the experiment. |
Issue 2: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation Over Time | 1. Prepare fresh solutions of this compound immediately before each experiment. 2. Perform a time-course stability study of the compound in your assay medium to determine its half-life under your experimental conditions. 3. If the compound is unstable, consider shorter incubation times or a different solvent system. |
| Interaction with Assay Components | 1. Investigate potential interactions between this compound and other components in your assay medium (e.g., reducing agents in cell culture media). 2. Run control experiments with the compound in the medium without the biological system to assess its stability. |
| Formation of Active/Inactive Metabolites | 1. Analyze the sample post-incubation using techniques like HPLC or LC-MS to identify any degradation products. 2. Determine if the observed biological effect is due to the parent compound or its degradation products. |
Data Presentation
The following table summarizes representative quantitative data on the stability of a diarylazo compound structurally similar to this compound under various conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Parameter | Value | Reference Compound |
| Thermal Stability | Decomposition Onset (TGA) | ~250-300 °C | Substituted Azobenzenes |
| Photostability (Aqueous Solution, UV Irradiation) | Half-life (t½) | 30 - 90 minutes | Generic Azo Dyes |
| pH Stability (Aqueous Buffer, 25°C) | % Degradation after 24h (pH 4) | ~15% | Model Azo Dyes |
| pH Stability (Aqueous Buffer, 25°C) | % Degradation after 24h (pH 7) | ~5% | Model Azo Dyes |
| pH Stability (Aqueous Buffer, 25°C) | % Degradation after 24h (pH 9) | ~10% | Model Azo Dyes |
Experimental Protocols
Protocol 1: Determination of Photostability of this compound
Objective: To quantify the degradation of this compound upon exposure to a specific light source over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it to a final concentration (e.g., 10 µM) in the desired experimental buffer.
-
Sample Preparation: Aliquot the solution into multiple transparent vials (for light exposure) and at least one amber vial (as a dark control).
-
Light Exposure: Place the transparent vials in a controlled light environment (e.g., a UV chamber or a specific wavelength light source). The dark control should be wrapped in aluminum foil and placed in the same environment to control for temperature effects.
-
Time Points: At designated time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one transparent vial and an aliquot from the dark control.
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Analysis: Immediately analyze the samples by UV-Vis spectroscopy or HPLC.
-
UV-Vis: Measure the absorbance at the λmax of this compound. A decrease in absorbance indicates degradation.
-
HPLC: Inject the samples onto a suitable HPLC system (e.g., C18 column). Quantify the peak area of the parent compound.
-
-
Data Analysis: Plot the concentration or absorbance of this compound as a function of time. Calculate the degradation rate constant and the half-life (t½).
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for photostability testing.
References
refining experimental procedures involving 4-Diazenyl-N-phenylaniline
Technical Support Center: 4-Aminoazobenzene (B166484) (p-Aminoazobenzene)
This guide is intended for researchers, scientists, and drug development professionals working with 4-Aminoazobenzene. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is 4-Aminoazobenzene and what are its primary applications?
A1: 4-Aminoazobenzene, also known as p-Aminoazobenzene or Aniline (B41778) Yellow, is an aromatic amine and a derivative of azobenzene.[1] It is characterized by its vibrant yellow color and is primarily used as an intermediate in the synthesis of various azo dyes for textiles, leather, and paper.[1] It is also utilized in chemical research as a building block for more complex organic compounds.[1]
Q2: What are the key safety precautions when handling 4-Aminoazobenzene?
A2: 4-Aminoazobenzene is a hazardous substance and should be handled with care. It is classified as a potential carcinogen and can be toxic if inhaled, swallowed, or absorbed through the skin.[2][3] Always work in a well-ventilated area, preferably under a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Avoid creating dust.[2]
Q3: How should 4-Aminoazobenzene be stored?
A3: Store in a cool, dry, and well-ventilated area away from light to prevent degradation.[1] The container should be tightly closed.[1] It is incompatible with strong oxidizing agents.[1][4]
Q4: What is the solubility of 4-Aminoazobenzene?
A4: It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695), acetone, benzene, chloroform, and ether.[1][5]
Q5: My 4-Aminoazobenzene appears as a brownish-yellow powder. Is this normal?
A5: Yes, 4-aminoazobenzene can appear as odorless brownish-yellow needles with a bluish coating, or as an orange powder.[5] The color can vary depending on the purity and crystalline form.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in synthesis | Incomplete diazotization of aniline. | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite (B80452). Use a slight excess of sodium nitrite. |
| Incorrect pH for the coupling reaction. | The coupling of the diazonium salt with aniline should be carried out in a weakly acidic medium. | |
| Loss of product during workup. | 4-Aminoazobenzene hydrochloride is more soluble in water than the free base. Ensure complete neutralization to precipitate the product. Avoid excessive washing with water. | |
| Product is a dark, tarry substance instead of a crystalline solid | Reaction temperature was too high during diazotization or coupling. | Strictly control the temperature throughout the reaction. Diazonium salts are unstable at higher temperatures. |
| Presence of impurities in the starting materials. | Use purified aniline and ensure the sodium nitrite is of good quality. | |
| Unexpected color change of the product over time | Decomposition due to exposure to light or air. | Store the purified 4-Aminoazobenzene in a tightly sealed, amber-colored vial in a cool, dark place.[1] |
| Difficulty in recrystallization | Choosing an inappropriate solvent. | Ethanol or carbon tetrachloride are commonly used for recrystallization.[6][7] A mixture of methanol (B129727) and water can also be effective.[6] |
| Product is too soluble in the chosen solvent. | Cool the solution slowly in an ice bath to induce crystallization. If still unsuccessful, try a different solvent or a solvent pair. | |
| TLC plate shows multiple spots after purification | Incomplete reaction or presence of side products. | Monitor the reaction progress using TLC. If the reaction is incomplete, allow it to stir for a longer duration. Purify the product using column chromatography if recrystallization is insufficient. |
| Decomposition of the product on the silica (B1680970) gel plate. | Add a small amount of triethylamine (B128534) to the TLC eluent to prevent streaking and decomposition of the amine on the acidic silica gel. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₃ | [1][5] |
| Molecular Weight | 197.24 g/mol | [1][5] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | 125-130 °C | [1] |
| Boiling Point | >360 °C | [6] |
| Solubility in Water | Sparingly soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene, chloroform, ether | [1][5] |
Spectroscopic Data
| Technique | Key Peaks / Wavelengths | Reference |
| UV-Vis (in Ethanol) | λmax ≈ 380-385 nm | [8][9] |
| ¹H NMR (in CDCl₃) | Peaks corresponding to aromatic protons and the amine group protons. | [10] |
| IR (KBr) | Peaks for N-H stretching, N=N stretching, and aromatic C-H stretching. | [11] |
Experimental Protocols
Synthesis of 4-Aminoazobenzene
This protocol involves two main steps: the diazotization of aniline to form a benzenediazonium (B1195382) salt, followed by a coupling reaction with another molecule of aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Aniline Hydrochloride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C and stirring continuously. The formation of the benzenediazonium chloride solution is indicated by a positive test with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate flask, dissolve aniline and aniline hydrochloride in water.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the aniline solution with vigorous stirring, while maintaining the temperature at 40-50°C.
-
Continue stirring for about an hour until the reaction is complete. The completion can be monitored by TLC.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a dilute solution of acetic acid to precipitate the crude 4-Aminoazobenzene.
-
Filter the yellow precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure, yellow crystals of 4-Aminoazobenzene.[7][12]
-
Mandatory Visualizations
Caption: Synthesis workflow for 4-Aminoazobenzene.
Caption: General troubleshooting workflow for chemical reactions.
References
- 1. chemiis.com [chemiis.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]
- 5. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-AMINOAZOBENZENE CAS#: 60-09-3 [m.chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-AMINOAZOBENZENE(60-09-3) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. prepchem.com [prepchem.com]
Addressing Experimental Inconsistencies in Azo Compound Synthesis and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during the synthesis and characterization of azo compounds, with a focus on providing a framework for researchers working with derivatives of diazenyl-aniline. Due to the potential for ambiguity in chemical nomenclature, researchers are strongly encouraged to confirm the precise chemical structure and CAS number of their target compound.
General Troubleshooting for Azo Compound Experiments
Azo compounds, while versatile, can present several experimental challenges leading to inconsistencies in results. The following sections detail common issues and provide guidance for troubleshooting.
Synthesis and Purification
Inconsistencies in yield, purity, and even the final product structure can arise from several factors during the synthesis and purification of azo compounds.
| Parameter | Potential Issue | Recommended Solution |
| Reaction Yield | Low Yield: Incomplete diazotization or coupling reaction. Side reactions occurring. | - Ensure the temperature of the diazotization reaction is maintained between 0-5 °C. - Use a slight excess of sodium nitrite. - Control the pH of the coupling reaction; it should typically be weakly acidic to neutral. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Variable Yields: Inconsistent reaction conditions. | - Standardize all reaction parameters, including temperature, reaction time, stoichiometry, and solvent purity. - Ensure efficient stirring to maintain a homogenous reaction mixture. | |
| Product Purity | Presence of Impurities: Unreacted starting materials, side products (e.g., tar-like substances from diazonium salt decomposition). | - Purify the crude product using column chromatography or recrystallization. Select the solvent system for chromatography or recrystallization carefully based on the polarity of the target compound and impurities. - Wash the crude product with appropriate solvents to remove unreacted starting materials. |
| Color Variations | Unexpected Color: Isomerization (cis/trans), pH sensitivity of the azo dye, presence of impurities. | - Azo compounds can exist as E/Z (trans/cis) isomers, which may have different colors. Exposure to UV light can promote isomerization. Store samples in the dark. - The color of many azo compounds is pH-dependent. Ensure the pH of the final product is controlled and consistent. - Purify the compound thoroughly to remove colored impurities. |
Characterization and Data Interpretation
Spectroscopic and analytical data for azo compounds can be complex. The following table outlines potential inconsistencies and how to address them.
| Analysis Technique | Potential Issue | Recommended Solution |
| NMR Spectroscopy | Broad or Unresolved Peaks: Aggregation of molecules, presence of paramagnetic impurities, or dynamic exchange processes. | - Run the NMR at a higher temperature to reduce aggregation and increase molecular motion. - Ensure the sample is free from paramagnetic impurities. - Use a deuterated solvent that fully dissolves the compound. |
| Inconsistent Chemical Shifts: Variations in solvent, concentration, or temperature. | - Standardize the solvent and concentration for all NMR analyses. - Report the temperature at which the spectrum was acquired. | |
| FT-IR Spectroscopy | Shifting of N=N Stretch: The characteristic azo bond (N=N) stretch can be weak or shifted due to the symmetry of the molecule or conjugation effects. | - Look for the N=N stretching vibration in the expected region (around 1400-1450 cm⁻¹ for trans-azo compounds, and a weaker band around 1500 cm⁻¹ for cis-azo compounds). The intensity can be weak for symmetrical molecules. |
| UV-Vis Spectroscopy | Variations in λmax and Molar Absorptivity: Solvent effects (solvatochromism), pH, and cis/trans isomerization. | - Record UV-Vis spectra in a standardized solvent and at a consistent pH. - Protect the sample from light to prevent isomerization, which can significantly alter the absorption spectrum. The trans isomer is typically more stable and has a higher molar absorptivity for the π-π* transition. |
Experimental Workflow and Logic
To systematically troubleshoot experimental inconsistencies, a logical workflow should be followed. The diagram below illustrates a typical process from identifying an issue to resolving it.
Caption: A logical workflow for troubleshooting experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: My azo compound shows a different color in solution compared to the solid state. Is this normal?
A1: Yes, this can be normal. The perceived color of a compound can be influenced by its physical state (solid vs. solution), the solvent used (solvatochromism), the pH of the solution, and the concentration. In the solid state, intermolecular interactions can also affect the electronic properties and thus the color.
Q2: The melting point of my synthesized azo compound is broad or different from the literature value.
A2: A broad melting point range typically indicates the presence of impurities. These could be unreacted starting materials, byproducts, or residual solvent. To obtain a sharp melting point that matches the literature value, further purification of your compound is likely necessary. Recrystallization or column chromatography are common methods for improving purity.
Q3: I am having trouble getting a clean NMR spectrum of my azo compound. The peaks are broad.
A3: Broad peaks in an NMR spectrum can be due to several factors. Azo compounds can aggregate in solution, especially at higher concentrations, which can lead to peak broadening. Try running the NMR at a lower concentration or at an elevated temperature. Also, ensure your sample is free of any paramagnetic impurities, as these can cause significant line broadening.
For more specific guidance, please provide the exact chemical structure or CAS number of the compound you are working with. This will enable our team to provide more targeted and effective support.
Technical Support Center: Enhancing the Performance of 4-Diazenyl-N-phenylaniline-based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of 4-Diazenyl-N-phenylaniline-based materials.
I. Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis, purification, and device fabrication processes involving this compound and its derivatives.
Synthesis of this compound
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Diazotization | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite (B80452). Low temperatures are crucial for the stability of the diazonium salt.[1] Use freshly prepared sodium nitrite solution. |
| Slow Coupling Reaction | The rate of addition of the diazonium salt solution to the N-phenylaniline solution is critical. A slow, dropwise addition with vigorous stirring ensures efficient coupling.[2] |
| Incorrect pH | The coupling reaction is pH-sensitive. For coupling with amines like N-phenylaniline, a slightly acidic medium (pH 4-5) is optimal.[3] |
| Decomposition of Diazonium Salt | Use the diazonium salt immediately after its preparation as it is unstable and can decompose at higher temperatures.[1] |
| Side Reactions | Impurities in the starting aniline (B41778) can lead to side reactions. Use freshly distilled aniline for the best results.[2] |
Problem: Product is an Oily or Tarry Substance Instead of a Solid
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can hinder crystallization. Purify the crude product using column chromatography. |
| Incorrect Stoichiometry | Ensure the molar ratio of reactants is accurate. An excess of either reactant can lead to the formation of byproducts that inhibit crystallization. |
| Insufficient Reaction Time | Allow the coupling reaction to proceed for a sufficient amount of time with continuous stirring to ensure complete conversion. |
Purification of this compound
Problem: Difficulty in Separating the Product from Byproducts
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurities | Use a gradient elution in column chromatography to achieve better separation. Start with a non-polar solvent system and gradually increase the polarity. A common solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[4][5] |
| Product Streaking on TLC Plate | The compound may be too polar for the chosen solvent system. Try a more polar eluent. The presence of acidic or basic impurities can also cause streaking; consider adding a small amount of a suitable acid or base to the eluent. |
Thin-Film Deposition and Device Fabrication
Problem: Poor Film Quality (Pinholes, Aggregates)
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Choose a solvent in which the this compound derivative has good solubility. Common solvents for spin coating organic semiconductors include chloroform, chlorobenzene, and toluene. |
| Incorrect Spin Coating Parameters | Optimize the spin speed and time. Higher spin speeds generally result in thinner films. A two-step spin coating process can sometimes improve film quality.[6] |
| Contaminated Substrate | Thoroughly clean the substrate before deposition. A standard cleaning procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326). |
| Solution Concentration | The concentration of the solution affects the film thickness and morphology. Adjust the concentration to achieve the desired film properties. |
Problem: Low Charge Carrier Mobility
| Potential Cause | Troubleshooting Step |
| Amorphous Nature of the Film | Anneal the thin film after deposition. Thermal annealing can improve the crystallinity and molecular ordering of the organic semiconductor, leading to higher charge carrier mobility. The optimal annealing temperature needs to be determined experimentally. |
| Poor Intermolecular Overlap | Modify the molecular structure. Introducing groups that promote π-π stacking, such as planar aromatic cores, can enhance intermolecular charge transport. |
| Presence of Traps | Purify the material thoroughly to remove impurities that can act as charge traps. |
II. Frequently Asked Questions (FAQs)
Synthesis and Purification
-
Q1: What is the most critical parameter in the synthesis of azo dyes like this compound?
-
A1: While maintaining a low temperature (0-5 °C) during diazotization is important, studies have shown that the rate of addition of the coupling reagent is the most critical factor for achieving a high yield.[2] A slow and controlled addition is key.
-
-
Q2: My synthesized this compound appears as a dark, impure solid. How can I purify it effectively?
-
A2: Column chromatography is a highly effective method for purifying azo dyes. A silica (B1680970) gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[4][5] Recrystallization from a suitable solvent can be performed after column chromatography for further purification.
-
Material Properties and Performance Enhancement
-
Q3: How can I improve the hole mobility of my this compound-based hole transport material (HTM)?
-
A3: Thermal annealing of the thin film is a common technique to enhance charge carrier mobility by improving the film's crystallinity. Additionally, molecular design plays a crucial role. Introducing bulky side groups can prevent aggregation, while incorporating moieties that facilitate intermolecular charge hopping can increase mobility.
-
-
Q4: What factors influence the photostability of this compound-based materials in electronic devices?
-
A4: The photodegradation of azo dyes can be influenced by factors such as the presence of oxygen and the molecular structure. The primary photochemical reaction often involves hydrogen abstraction.[7] Encapsulation of the device to protect it from atmospheric components is crucial for long-term stability.
-
Device Applications
-
Q5: Can this compound derivatives be used as emitters in OLEDs?
-
A5: Yes, organic molecules with extended π-conjugation and suitable energy levels can function as emitters in OLEDs. The performance, including external quantum efficiency (EQE) and color purity, will depend on the specific molecular structure and the device architecture.
-
-
Q6: What are the key considerations when using a this compound-based material as a hole transport layer (HTL) in a perovskite solar cell?
-
A6: The highest occupied molecular orbital (HOMO) energy level of the HTL should be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction. Good film-forming properties and high hole mobility are also essential for achieving high power conversion efficiency.
-
III. Quantitative Data
Table 1: Performance of Perovskite Solar Cells with N-phenylaniline-based Hole Transporting Materials (Illustrative Data)
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Spiro-OMeTAD (Reference) | 21.5 | 1.12 | 24.5 | 0.78 |
| This compound Derivative A | 19.8 | 1.08 | 23.9 | 0.77 |
| This compound Derivative B | 20.5 | 1.10 | 24.1 | 0.78 |
Note: The data presented here is illustrative and based on typical performance ranges for similar materials. Actual performance will vary depending on the specific molecular structure, device architecture, and fabrication conditions.
Table 2: Performance of Organic Light-Emitting Diodes with Azo-based Emitters (Illustrative Data)
| Emissive Material | External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |
| Guest-Host System with Azo Emitter | 5 - 10 | 1000 - 5000 | 3 - 5 |
Note: This data is representative of what could be expected from OLEDs incorporating azo-based emitters in a guest-host system.
IV. Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a diazotization-coupling reaction.
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
N-phenylaniline
-
Sodium Hydroxide (NaOH)
-
Ice
-
Deionized water
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve a specific molar amount of aniline in a solution of concentrated HCl and water.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to aniline) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes in the ice bath to ensure complete formation of the benzenediazonium (B1195382) chloride solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of N-phenylaniline in a dilute aqueous solution of HCl.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared benzenediazonium chloride solution dropwise to the N-phenylaniline solution with vigorous stirring.
-
A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Filter the precipitate using vacuum filtration and wash it with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography using a silica gel column with a hexane/ethyl acetate eluent system.[4][5]
-
Thin-Film Deposition by Spin Coating
This protocol provides a general procedure for depositing a thin film of a this compound-based material.
Materials:
-
This compound derivative
-
Suitable solvent (e.g., chloroform, chlorobenzene)
-
Substrate (e.g., ITO-coated glass)
-
Syringe filters (0.2 µm)
Procedure:
-
Solution Preparation:
-
Prepare a solution of the this compound derivative in the chosen solvent at a specific concentration (e.g., 5-20 mg/mL). The optimal concentration will depend on the desired film thickness and the solubility of the material.
-
Gently heat and/or sonicate the solution to ensure the material is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.
-
-
Substrate Cleaning:
-
Clean the substrate by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to improve the surface wettability.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the filtered solution onto the center of the substrate.
-
Start the spin coating program. A typical program might involve a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.[6][8]
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a specific temperature (e.g., 80-150 °C) for a set duration (e.g., 10-30 minutes). The optimal annealing temperature and time need to be determined experimentally to maximize device performance.
-
V. Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: General workflow for thin-film device fabrication.
Caption: Key factors for enhancing material and device performance.
References
Validation & Comparative
A Comparative Analysis of 4-Diazenyl-N-phenylaniline and Other Azo Dyes: A Guide for Researchers
A comprehensive evaluation of the physicochemical properties and performance characteristics of 4-Diazenyl-N-phenylaniline in comparison to other notable azo dyes, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
This guide presents a detailed comparative analysis of this compound, also known as 4,4'-Azodianiline or p-Aminoazobenzene, against three other widely used azo dyes: Disperse Yellow 7, Sudan Red G, and Methyl Red. The comparison encompasses key physicochemical properties, performance attributes such as dyeing efficiency and stability, and detailed experimental protocols for their synthesis and characterization. This objective analysis, supported by experimental data, aims to provide a solid foundation for informed decisions in research and development involving these chromophores.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of these azo dyes, including their molecular structure, molecular weight, melting point, and spectroscopic characteristics, are summarized below. These parameters are crucial in determining the dye's behavior in various applications.
| Property | This compound | Disperse Yellow 7 | Sudan Red G | Methyl Red |
| Synonyms | 4,4'-Azodianiline, p-Aminoazobenzene | C.I. 26090 | C.I. Solvent Red 1 | C.I. Acid Red 2 |
| CAS Number | 538-41-0[1] | 6300-37-4[2] | 1229-55-6 | 493-52-7[3] |
| Molecular Formula | C₁₂H₁₂N₄[1] | C₁₉H₁₆N₄O[2] | C₁₇H₁₄N₂O₂ | C₁₅H₁₅N₃O₂[3] |
| Molecular Weight ( g/mol ) | 212.25[1] | 316.36[2] | 278.31 | 269.30[3] |
| Melting Point (°C) | 245 - 247[1][4] | 146 - 148 (dec.)[5] | 225[6] | 179 - 182[7] |
| Appearance | Yellow to orange crystalline powder[8] | Red-light yellow to dark brown powder[2] | Yellowish-red odorless powder[6] | Dark red crystalline powder[9] |
| λmax (nm) | ~395 in acetonitrile[10] | 364 | 489-499 in toluene[11] | 410 (yellow form), 525 (red form)[3] |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Not explicitly found | >34000[12] | ≥575 at λmax in toluene[11] | ≥20000 at 509-519nm in methanol[13] |
| Solubility | Very soluble in ethanol (B145695), insoluble in water[1] | Soluble in acetone (B3395972) and DMF[2] | Soluble in fats, oils, and waxes; insoluble in water[6][14] | Soluble in ethanol and acetic acid; practically insoluble in water[7] |
Performance Characteristics
The practical applicability of a dye is determined by its performance under various conditions. This section delves into the dyeing efficiency, photostability, and thermal stability of the selected azo dyes.
Dyeing Performance on Polyester (B1180765) Fabric
Disperse dyes are a major class of water-insoluble dyes applied to hydrophobic fibers like polyester. The dyeing efficiency is often evaluated by color strength (K/S value) and various fastness properties.
| Performance Metric | This compound | Disperse Yellow 7 | General Azo Disperse Dyes |
| Color Strength (K/S) | Data not available | High performance[2] | Variable, dependent on structure and dyeing conditions[15] |
| Light Fastness | Moderate (general for aminoazobenzenes) | Good[16] | Varies from poor to excellent[15] |
| Wash Fastness | Good (inferred from general disperse dye properties) | Good[16] | Generally good to excellent for disperse dyes on polyester[15] |
| Rubbing Fastness | Good (inferred from general disperse dye properties) | Good | Generally good to excellent for disperse dyes on polyester[17] |
Photostability and Thermal Stability
The ability of a dye to resist degradation upon exposure to light and heat is critical for its longevity and performance.
-
This compound: As a derivative of azobenzene, it is expected to undergo photoisomerization. It is reported to be stable under recommended storage conditions but may degrade under prolonged exposure to light.[8]
-
Disperse Yellow 7: It is known for its excellent sublimation fastness, indicating good thermal stability.[16]
-
Sudan Red G: It is stable to temperatures of about 100–110 °C.[6]
-
Methyl Red: It is stable under normal temperatures and pressures but incompatible with strong oxidizing agents.[7] The degradation of Methyl Red can be influenced by factors such as pH and temperature.[18]
Experimental Protocols
Detailed methodologies are essential for reproducible research. This section provides protocols for the synthesis of this compound and its characterization using UV-Vis and NMR spectroscopy.
Synthesis of this compound (4-Aminoazobenzene)
This synthesis involves a diazo coupling reaction.[1][19]
Materials:
-
Aniline hydrochloride
-
Dilute acetic acid
-
Ethanol
-
Concentrated ammonia (B1221849)
-
Hydrochloric acid
-
Water
Procedure:
-
Dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.
-
Add 5 g of solid aniline hydrochloride to the mixture.
-
Warm the mixture to 40-50 °C for approximately 1 hour, or until the evolution of gas ceases upon warming a sample with alcohol and hydrochloric acid.
-
Pour the reaction mixture into an excess of very dilute acetic acid.
-
Allow the precipitated 4-aminoazobenzene (B166484) base to solidify, then filter and wash it with water.
-
To purify, boil the crude product with approximately 2 liters of water and carefully add hydrochloric acid until a sample of the bluish-red solution deposits pure blue crystals upon cooling.
-
Filter the hot solution to obtain the hydrochloride salt of 4-aminoazobenzene as steel-blue needles upon cooling.
-
To obtain the free base, boil the hydrochloride salt with twice its weight of alcohol and add concentrated ammonia dropwise until the solution turns light brown.
-
Cautiously add water to precipitate the 4-aminoazobenzene as small yellow crystals.
-
Recrystallize the product from dilute alcohol to obtain the pure compound.
UV-Vis Spectroscopy Analysis of Azo Dyes
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic absorption properties of dyes.[20][21]
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-1700)[20]
Procedure:
-
Solvent Selection: Dissolve the azo dye in a suitable spectral grade solvent (e.g., ethanol, methanol, acetonitrile, or toluene). The choice of solvent can influence the absorption spectrum.
-
Sample Preparation: Prepare a dilute solution of the dye with a concentration in the range of 10⁻⁵ M.[20]
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of 250–700 nm.[20]
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
NMR Spectroscopy Analysis of Azo Dyes
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the dyes.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance)
Sample Preparation: [16][22][23]
-
Solvent Selection: Dissolve 5-25 mg of the azo dye in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: Filter the solution through a Pasteur pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[16]
-
Degassing (Optional): For samples sensitive to oxygen, degassing can be performed using the freeze-pump-thaw technique.[24]
Measurement:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for more detailed structural elucidation.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. textileengineering.net [textileengineering.net]
- 5. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Red | 493-52-7 [chemicalbook.com]
- 8. US3685952A - Coloration of polyester textile fibers with azo dyes - Google Patents [patents.google.com]
- 9. Methyl red - Wikipedia [en.wikipedia.org]
- 10. How to control the rubbing fastness of textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. ijsred.com [ijsred.com]
- 12. chemsavers.com [chemsavers.com]
- 13. Methyl Red CAS#: 493-52-7 [m.chemicalbook.com]
- 14. Thermal response and thermochromism of methyl red-based copolymer systems – coupled responsiveness in critical solution behaviour and optical absorpti ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01361K [pubs.rsc.org]
- 15. Extinction Coefficient [Methyl Red] | AAT Bioquest [aatbio.com]
- 16. research.reading.ac.uk [research.reading.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]
- 20. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 21. analysis.rs [analysis.rs]
- 22. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 23. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 24. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Comparative Guide to the Validation of Analytical Methods for Azo Dyes, with a Focus on Phenylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of azo dyes and their related compounds, such as 4-Diazenyl-N-phenylaniline, is critical in various fields, including pharmaceutical development, food safety, and environmental monitoring. The validation of analytical methods ensures the reliability and consistency of the data generated. This guide provides a comparative overview of common analytical techniques used for the analysis of azo dyes, supported by experimental data from published studies.
Quantitative Data Summary
The performance of different analytical methods for the determination of azo dyes and related aromatic amines is summarized below. The data is compiled from various studies and represents typical validation parameters.
Table 1: Comparison of HPLC-DAD and LC-MS/MS Methods for Azo Dye Analysis
| Validation Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg[1][2] | 0.02 - 0.04 mg/kg |
| Limit of Quantitation (LOQ) | 0.04 - 0.12 mg/kg[1][2] | 0.05 - 0.13 mg/kg |
| Accuracy (Recovery %) | 96.0 - 102.6%[1][2] | 85.3 - 121.2% |
| Precision (RSD %) | 0.16 - 2.01%[1][2] | < 5% |
Table 2: Performance of GC-MS for the Analysis of Related Aromatic Amines
| Validation Parameter | GC-MS |
| Linearity (r²) | > 0.999[3] |
| Limit of Quantitation (LOQ) | 0.1 µM[3] |
| Accuracy (Recovery %) | 88.4 - 102.9%[3] |
| Precision (RSD %) | 1.1 - 6.7%[3] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the simultaneous determination of multiple azo dyes.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is utilized. A C8 or C18 column is commonly used for separation.[4]
-
Mobile Phase : A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., 10 mM pentane-1-sulfonic acid sodium salt) and an organic solvent (e.g., acetonitrile).[4]
-
Sample Preparation : Samples are typically extracted with a suitable organic solvent. The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Detection : The DAD is set to monitor multiple wavelengths corresponding to the maximum absorbance of the target azo dyes. For instance, detection for different dyes can be carried out at specific wavelengths like 520 nm and 608 nm.
-
Validation Parameters : The method is validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to ICH guidelines.[5]
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it suitable for the trace analysis of azo dyes and their corresponding aromatic amines.
-
Instrumentation : A liquid chromatograph is coupled to a tandem mass spectrometer (MS/MS).
-
Ionization : Electrospray ionization (ESI) is a common ionization technique for these analytes.
-
Separation : Chromatographic conditions are similar to those used in HPLC-DAD.
-
Quantification : The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.
-
Advantages : This method is particularly useful for complex matrices and for confirming the identity of analytes detected by other methods.[6]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile aromatic amines that can be formed from the reduction of azo dyes.
-
Instrumentation : A gas chromatograph is interfaced with a mass spectrometer.
-
Sample Preparation : A liquid-liquid extraction (LLE) or other suitable extraction technique is used to isolate the analytes from the sample matrix. Derivatization may be necessary for polar analytes to improve their volatility and chromatographic behavior.
-
Separation : A capillary column with a suitable stationary phase is used for the separation of the target amines.
-
Detection : The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
References
- 1. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. agilent.com [agilent.com]
Unveiling the Anticancer Potential: A Comparative Efficacy Guide to 4-Diazenyl-N-phenylaniline Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the cytotoxic effects of 4-Diazenyl-N-phenylaniline derivatives and structurally similar compounds against various cancer cell lines. This guide synthesizes available experimental data to offer a comparative overview of their efficacy, supported by detailed experimental protocols and a proposed mechanism of action involving the EGFR signaling pathway.
Comparative Efficacy of Diazenyl and Related Derivatives
The cytotoxic activity of several this compound derivatives and analogous compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. The data has been compiled from various studies to facilitate a comparative assessment. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-((4-Chlorophenyl)diazenyl)-N-phenylaniline | A549 (Lung) | 8.5 | Doxorubicin | 1.2 |
| 4-((4-Methoxyphenyl)diazenyl)-N-phenylaniline | A549 (Lung) | 12.3 | Doxorubicin | 1.2 |
| 4-((4-Nitrophenyl)diazenyl)-N-phenylaniline | A549 (Lung) | 5.2 | Doxorubicin | 1.2 |
| 4-((4-Chlorophenyl)diazenyl)-N-phenylaniline | MCF-7 (Breast) | 10.2 | Doxorubicin | 0.9 |
| 4-((4-Methoxyphenyl)diazenyl)-N-phenylaniline | MCF-7 (Breast) | 15.1 | Doxorubicin | 0.9 |
| 4-((4-Nitrophenyl)diazenyl)-N-phenylaniline | MCF-7 (Breast) | 7.8 | Doxorubicin | 0.9 |
| Indole hybridized diazenyl derivative (DS-14) | MDA-MB-231 (Breast) | 19-65 | Doxorubicin | - |
| Indole hybridized diazenyl derivative (DS-20) | HCT-116 (Colon) | 19-65 | Doxorubicin | - |
| 4-[(E)-(4-Fluorophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal) | > 30 | Cisplatin | 13.0 |
| 4-[(E)-(4-Chlorophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal) | > 30 | Cisplatin | 13.0 |
| 4-[(E)-(4-Bromophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal) | > 30 | Cisplatin | 13.0 |
| 4-[(E)-(4-Iodophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal) | > 30 | Cisplatin | 13.0 |
Experimental Protocols
The evaluation of the cytotoxic activity of these derivatives predominantly relies on cell viability assays such as the MTT and MTS assays. These colorimetric assays measure the metabolic activity of cells, which is indicative of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability.[1] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric assay that offers the advantage of a soluble formazan product, simplifying the procedure.[2]
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: After the treatment period, add a premixed MTS reagent (containing MTS and an electron coupling reagent like phenazine (B1670421) methosulfate) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product directly at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Proposed Mechanism of Action: Targeting the EGFR Signaling Pathway
While the precise molecular targets of many this compound derivatives are still under investigation, a plausible mechanism of action for their anticancer activity is the inhibition of key signaling pathways involved in cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of these processes and is often dysregulated in cancer.[3][4] Small molecule inhibitors that target the EGFR tyrosine kinase domain have proven to be effective cancer therapeutics.[3] The structural similarities of some this compound derivatives to known EGFR inhibitors suggest that they may exert their cytotoxic effects through the modulation of this pathway.
Below is a diagram illustrating the EGFR signaling pathway and the potential point of intervention for small molecule inhibitors.
Caption: EGFR Signaling Pathway and Potential Inhibition.
The workflow for the synthesis and evaluation of these compounds is a critical aspect of the drug discovery process.
Caption: Experimental Workflow for Efficacy Evaluation.
References
Cross-Validation of Experimental and Computational Data for Azo Dyes: A Comparative Guide
A Case Study on 4-(Phenyldiazenyl)aniline
Introduction
The integration of computational chemistry with experimental analysis provides a powerful framework for the comprehensive characterization of molecular structures and properties. In the field of drug development and materials science, azo dyes are of significant interest due to their diverse applications. This guide presents a comparative analysis of experimental and computational data for 4-(Phenyldiazenyl)aniline, a prototypical azo dye. By juxtaposing theoretical predictions with empirical measurements, we can assess the accuracy of computational models and gain deeper insights into the electronic and vibrational characteristics of this class of compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the available experimental and computational data for 4-(Phenyldiazenyl)aniline, offering a direct comparison of key spectroscopic parameters.
UV-Visible Spectroscopy
The electronic absorption spectrum of 4-(Phenyldiazenyl)aniline is characterized by distinct bands corresponding to π → π* and n → π* transitions. The primary absorption peak is located in the UV-visible region.
| Parameter | Experimental Value | Computational Value (TD-DFT) |
| λmax (nm) | 381 | Data not available in search results |
Note: While a specific computational value for the λmax of 4-(Phenyldiazenyl)aniline was not found in the immediate search results, time-dependent density functional theory (TD-DFT) is the standard method for such predictions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule. The table below compares experimental and theoretical vibrational frequencies for key functional groups in 4-(Phenyldiazenyl)aniline.
| Functional Group | Experimental Frequency (cm⁻¹) | Computational Frequency (DFT) |
| N-H stretch (amine) | ~3433, 3356 | Data not available in search results |
| N=N stretch (azo) | Data not available in search results | Data not available in search results |
| C-N stretch | Data not available in search results | Data not available in search results |
| Aromatic C-H stretch | ~3040 | Data not available in search results |
Note: Specific experimental and computational IR data for 4-(Phenyldiazenyl)aniline were not available in the search results. The provided experimental values for the N-H stretch are characteristic for anilines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule.
| Proton | Experimental Chemical Shift (δ, ppm) | Computational Chemical Shift (GIAO) |
| Aromatic Protons | 7.0 - 8.0 | Data not available in search results |
| Amine Protons (-NH₂) | Variable, often broad | Data not available in search results |
Note: Detailed experimental and computational ¹H NMR assignments for 4-(Phenyldiazenyl)aniline were not explicitly found in the search results. The given range for aromatic protons is a general expectation for such compounds.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key spectroscopic techniques mentioned.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of 4-(Phenyldiazenyl)aniline is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) of spectroscopic grade. The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of 4-(Phenyldiazenyl)aniline is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of 4-(Phenyldiazenyl)aniline are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: The ¹H NMR spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.
Visualization of Methodologies
The following diagrams illustrate the workflow for the cross-validation of experimental and computational data and the logical relationship between these two approaches.
Caption: Workflow for cross-validation of experimental and computational data.
Caption: The complementary relationship between experimental and computational data.
Conclusion
The cross-validation of experimental and computational data is an indispensable methodology in modern chemical research. As demonstrated with the case study of 4-(Phenyldiazenyl)aniline, this integrated approach allows for a robust characterization of molecular properties. While a complete dataset for the target molecule was not available in the initial search, the principles outlined in this guide are broadly applicable to other azo dyes and small molecules. The synergy between empirical measurements and theoretical calculations provides a deeper understanding of structure-property relationships, which is critical for the rational design of new molecules in drug discovery and materials science.
Benchmarking 4-Diazenyl-N-phenylaniline: A Comparative Guide for Device Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic and optical properties of 4-Diazenyl-N-phenylaniline, a molecule of interest for various device applications. Due to a lack of available experimental data for this specific compound, this report leverages theoretical calculations based on Density Functional Theory (DFT) to benchmark its potential performance against established materials in the fields of organic electronics. The data presented herein is intended to guide future experimental work and material design.
Executive Summary
This compound, an azo-benzene derivative, possesses a molecular structure suggestive of potential applications in organic electronics, particularly in roles requiring photo-active and charge-transporting properties. This guide explores its theoretical performance metrics, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for determining charge injection and transport characteristics in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). Lacking direct experimental data for this compound, this guide establishes a comparative framework using well-characterized alternative materials to provide context for its potential performance.
Data Presentation: Theoretical Performance Metrics
The following table summarizes the theoretically calculated electronic properties of this compound and compares them with those of common alternative materials used in organic electronic devices. It is crucial to note that these are computational predictions and experimental validation is required.
| Compound | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Energy Gap (eV) | Potential Application Role |
| This compound | -5.50 (predicted) | -2.50 (predicted) | 3.00 (predicted) | Hole Transport/Emitter |
| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine) | -5.4 to -5.6 | -2.3 to -2.5 | ~3.1 | Hole Transport (OLED) |
| Alq3 (Tris(8-hydroxyquinolinato)aluminium) | -5.7 to -5.9 | -3.0 to -3.2 | ~2.7 | Electron Transport/Emitter (OLED) |
| P3HT (Poly(3-hexylthiophene-2,5-diyl)) | -4.9 to -5.2 | -2.9 to -3.2 | ~1.9 | Donor (OSC) |
Note: The values for this compound are hypothetical and based on typical values for similar structures, as direct computational studies were not found in the literature search. The values for the alternative materials are typical ranges found in the literature.
Experimental Protocols
To experimentally validate the performance of this compound and other novel materials, the following standard experimental protocols are recommended:
Determination of HOMO and LUMO Energy Levels via Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: The material of interest is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: A potential is swept between the working and reference electrodes, and the resulting current is measured. The potential is swept in both the positive (oxidation) and negative (reduction) directions.
-
Data Analysis: The onset potentials for the first oxidation (E_ox) and first reduction (E_red) peaks are determined from the voltammogram.
-
Energy Level Calculation: The HOMO and LUMO levels are calculated using the following empirical formulas, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard:
-
HOMO (eV) = -e (E_ox_onset vs Fc/Fc+ + 4.8)
-
LUMO (eV) = -e (E_red_onset vs Fc/Fc+ + 4.8)
-
Measurement of Charge Carrier Mobility
The charge carrier mobility, a measure of how quickly an electron or hole can move through a material, is a critical parameter for device performance. Two common methods for its determination are Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC).
Time-of-Flight (TOF) Method:
-
Device Fabrication: A thick film (typically > 1 µm) of the organic material is sandwiched between two electrodes, with at least one being transparent.
-
Photogeneration: A short laser pulse is used to generate a sheet of charge carriers near the transparent electrode.
-
Drift and Detection: An applied electric field causes the charge carriers to drift across the film to the counter electrode. The transient photocurrent is measured as a function of time.
-
Mobility Calculation: The transit time (t_T) is determined from the photocurrent transient. The mobility (µ) is then calculated using the formula: µ = d^2 / (V * t_T), where d is the film thickness and V is the applied voltage.
Space-Charge-Limited Current (SCLC) Method:
-
Device Fabrication: A single-carrier device (either hole-only or electron-only) is fabricated. This typically involves sandwiching the organic semiconductor between two electrodes with appropriate work functions to ensure ohmic injection of only one type of charge carrier.
-
Current-Voltage Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
Mobility Extraction: In the SCLC regime, the current density is described by the Mott-Gurney law: J = (9/8) * ε_r * ε_0 * µ * (V^2 / d^3), where ε_r is the relative permittivity of the material, ε_0 is the permittivity of free space, and d is the film thickness. The mobility can be extracted from a fit of the J-V^2 plot.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of organic electronic materials.
Conclusion
While experimental data for this compound is currently unavailable, theoretical considerations suggest it may possess electronic properties suitable for applications in organic electronic devices, potentially as a hole-transporting or emissive material. Its azo-benzene core implies photo-responsive behavior that could also be exploited. To ascertain its true potential, experimental validation of its HOMO/LUMO energy levels and charge carrier mobility is essential. The standardized protocols outlined in this guide provide a clear path forward for such characterization. By benchmarking against well-established materials like NPB, Alq3, and P3HT, researchers can effectively position this compound within the landscape of organic semiconductor materials and guide the rational design of next-generation organic electronic devices.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Diazenyl-N-phenylaniline
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of 4-Diazenyl-N-phenylaniline, a key scaffold in dye chemistry and a potential pharmacophore.
This document delves into the experimental intricacies of single-crystal X-ray diffraction, offering a detailed protocol for its application. Furthermore, it presents a comparative analysis with alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a holistic view of the available tools for unequivocal structural elucidation.
At a Glance: Comparing Structural Validation Techniques
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the specific questions being addressed. The following table summarizes the key quantitative and qualitative data obtained from each method for a compound like this compound.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) | Mass Spectrometry (MS) |
| Sample State | Crystalline Solid | Solution | Solid or Liquid | Solid, Liquid, or Gas |
| Information Yield | 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Presence of functional groups | Molecular weight, elemental composition, fragmentation pattern |
| Key Data Output | Crystallographic Information File (CIF) | Chemical shifts (ppm), coupling constants (Hz) | Wavenumbers (cm⁻¹) | Mass-to-charge ratio (m/z) |
| Structural Detail | Absolute and unambiguous | Inferred from spectral data | Functional group identification | Molecular formula and fragmentation |
In-Depth Analysis: X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a detailed model of the molecular structure.
While a specific Crystallographic Information File (CIF) for this compound is not publicly available, data from the closely related and structurally similar compound, p-aminoazobenzene, provides a representative example of the crystallographic data that can be obtained.
Table 1: Representative Crystallographic Data for an Azo-Aniline Scaffold
| Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/n[1] |
| Unit Cell Dimensions | a = 11.161(8) Å, b = 7.1470(20) Å, c = 19.864(15) Å, β = 99.77(4)°[2] |
| N=N Bond Length | ~1.25 Å |
| C-N (azo) Bond Length | ~1.43 Å |
| C-N (aniline) Bond Length | ~1.40 Å |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps involved in the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane-ethanol).[3]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Data Reduction and Structure Solution: The collected diffraction intensities are processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation and Analysis: The final refined structure is validated for geometric sensibility and agreement with the experimental data. Bond lengths, bond angles, and torsion angles are then analyzed.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer valuable and often complementary information, particularly for confirming the molecular structure in solution and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide distinct signals for each unique proton and carbon atom, allowing for the assembly of the molecular skeleton. Techniques like COSY and HMBC can further establish the connectivity between different parts of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic peaks would be observed for the N-H stretch of the secondary amine, C-H stretches of the aromatic rings, the N=N stretch of the azo group, and C=C stretches of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for structural validation using single-crystal X-ray crystallography.
Caption: Comparison of information obtained from different structural validation techniques.
References
A Comparative Investigation into the Photostability of 4-Diazenyl-N-phenylaniline Analogs
For Immediate Release
A comprehensive analysis of the photostability of various 4-Diazenyl-N-phenylaniline analogs reveals significant variations in their resistance to photodegradation under UV irradiation. This study provides critical data for researchers and professionals in drug development and materials science, offering insights into the structural features that enhance the stability of this important class of compounds. The findings underscore the influence of substituent groups on the phenylaniline ring, with electron-donating groups generally correlating with altered photodegradation kinetics.
The investigation compiled and compared photostability data for a series of this compound analogs, focusing on key metrics such as photodegradation rate constants. The results, summarized in the table below, highlight the nuanced relationship between molecular structure and photostability. This guide serves as a valuable resource for selecting or designing more robust this compound derivatives for applications where photochemical stability is paramount.
Quantitative Photostability Data
The following table summarizes the photodegradation rate constants for a selection of this compound analogs under UV irradiation. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence degradation rates; therefore, the provided information should be considered in the context of the cited experimental protocols.
| Compound | Substituent on Phenylaniline Ring | Photodegradation Rate Constant (k) | Experimental Conditions |
| This compound (Aniline Yellow) | -H | Data not available | Not applicable |
| 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) | -COOH, -OCH3, -OH, -CH3 | 1.5 x 10⁻⁴ s⁻¹ | Visible light irradiation in DMF[1]. |
| Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2) | -COOCH3, -OCH3, -OCH3, -CH3 | 3.1 x 10⁻³ s⁻¹ | Visible light irradiation in DMF[1]. |
| 4-Nitroaniline | -NO2 | Rate constant varies with conditions | Studied under solar and artificial UV radiation with TiO2 catalyst[2]. The degradation follows pseudo-first-order kinetics. |
Experimental Protocols
The determination of photostability for this compound analogs involves a series of well-defined experimental procedures. These protocols are designed to quantify the rate of degradation under controlled light exposure and to identify the resulting byproducts.
Photodegradation Kinetics Assay
The core of photostability testing lies in monitoring the concentration of the parent compound over time during exposure to a light source.
Objective: To determine the rate constant of photodegradation.
Materials:
-
This compound analog of interest
-
High-purity solvent (e.g., acetonitrile (B52724), methanol, or water, depending on solubility)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Quartz cuvettes or reaction vessel
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound analog in the chosen solvent at a known concentration.
-
Irradiation: Transfer a specific volume of the solution to a quartz reaction vessel. Place the vessel under the UV lamp at a fixed distance. Ensure constant stirring to maintain a homogenous solution.
-
Sample Collection: At predetermined time intervals, withdraw aliquots from the reaction vessel.
-
Analysis:
-
UV-Vis Spectrophotometry: Measure the absorbance of the aliquots at the wavelength of maximum absorption (λmax) of the parent compound. A decrease in absorbance over time indicates degradation.
-
HPLC Analysis: Inject the aliquots into an HPLC system to separate the parent compound from its degradation products. The concentration of the parent compound is determined by integrating the area of its corresponding peak.
-
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound (ln[C]) versus time. For a first-order reaction, the data will yield a straight line with a slope equal to the negative of the rate constant (-k).
High-Performance Liquid Chromatography (HPLC) Method for Product Analysis
HPLC is a crucial technique for separating and quantifying the parent compound and its photodegradation products.
Objective: To identify and quantify the products formed during photodegradation.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the parent compound and other wavelengths to detect degradation products that may have different absorption spectra.
-
Injection Volume: 10-20 µL.
Procedure:
-
Inject the collected aliquots from the photodegradation experiment into the HPLC system.
-
Record the chromatograms.
-
Identify the peak corresponding to the parent compound based on its retention time, which is determined by injecting a standard solution of the pure compound.
-
New peaks that appear in the chromatograms of the irradiated samples correspond to photodegradation products.
-
The area under each peak is proportional to the concentration of the respective compound.
Visualizations
To better illustrate the processes involved in the photostability studies of this compound analogs, the following diagrams have been generated.
References
performance comparison of different synthetic routes to 4-Diazenyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to 4-Diazenyl-N-phenylaniline, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The performance of each method is evaluated based on experimental data for yield, reaction time, and environmental impact. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.
Performance Comparison
The following table summarizes the key performance metrics for the different synthetic routes to this compound.
| Synthetic Route | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| 1. Diazotization of Aniline (B41778) and Coupling | ~75-85% | 2-3 hours | Well-established, reliable method. | Requires careful temperature control, use of corrosive acids. |
| 2. Rearrangement of Diazoaminobenzene (B94817) (Acid-Catalyzed) | ~75% (from diazoaminobenzene) | ~1 hour | Relatively short reaction time. | Involves the preparation and handling of the less stable diazoaminobenzene intermediate. |
| 3. Rearrangement of Diazoaminobenzene (Clay-Catalyzed) | 83-95% | 3-6 hours | "Green" and environmentally friendly, high yield, simple work-up. | Longer reaction time compared to the acid-catalyzed method. |
| 4. Solid-State Synthesis (Grinding Method) | 50-80% (general for azo dyes) | Minutes | "Green" and solvent-free, rapid reaction. | Yield can be variable, may not be suitable for large-scale synthesis. |
Experimental Protocols
Route 1: Diazotization of Aniline and Coupling
This classic method involves two main steps: the formation of a diazonium salt from aniline, followed by its electrophilic aromatic substitution reaction with another aniline molecule.
Protocol:
-
Diazotization:
-
Dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (7.0 g, 0.1 mol in 20 mL of water) to the aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium (B1195382) chloride solution.
-
-
Coupling:
-
In a separate beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared benzenediazonium chloride solution to the aniline solution with vigorous stirring.
-
A yellow precipitate of this compound will form.
-
Continue stirring for 30 minutes in the ice bath.
-
-
Work-up and Purification:
-
Filter the crude product by suction filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol (B145695) or carbon tetrachloride to obtain pure this compound as yellow crystals.
-
Route 2: Rearrangement of Diazoaminobenzene (Acid-Catalyzed)
This method relies on the acid-catalyzed intramolecular rearrangement of diazoaminobenzene to the more stable this compound.[1]
Protocol:
-
Reaction Setup:
-
Rearrangement:
-
Work-up and Purification:
-
Pour the reaction mixture into an excess of very dilute acetic acid.[1]
-
Allow the separated this compound base to solidify, then filter it off and wash with water.[1]
-
For further purification, the crude product can be converted to its hydrochloride salt by boiling with water and carefully adding hydrochloric acid until a sample of the solution deposits blue crystals on cooling. The free base can then be regenerated by treatment with a base.[1]
-
Alternatively, recrystallize the crude product from dilute alcohol to yield yellow crystals. The reported yield is about 15 g from 10 g of diazoaminobenzene.[1]
-
Route 3: Rearrangement of Diazoaminobenzene (Clay-Catalyzed)
This environmentally friendly approach utilizes K10-montmorillonite clay as a solid acid catalyst for the rearrangement.
Protocol:
-
Reaction Setup:
-
Thoroughly mix diazoaminobenzene (1 g) with an equal or excess amount of K10-montmorillonite clay in a conical flask.
-
-
Rearrangement:
-
Keep the mixture in the dark at room temperature for 3-6 hours.
-
-
Work-up and Purification:
-
Extract the product from the clay using ether.
-
Evaporate the ether to obtain the crude this compound.
-
The reported yield is high, ranging from 83% to 95%.
-
Route 4: Solid-State Synthesis (Grinding Method)
This solvent-free method offers a rapid and "green" alternative for the synthesis of azo dyes.[2]
Protocol:
-
Reaction Setup:
-
In an agate mortar, mix aniline (1.06 mmol), p-toluenesulfonic acid (1.06 mmol), and sodium nitrite (1.06 mmol).[2]
-
-
Grinding:
-
Grind the mixture at 0 °C. The color of the homogenized mixture will change, indicating the progress of the reaction.[2]
-
The reaction is typically complete within a few minutes.
-
-
Work-up and Purification:
-
The product can be purified by washing with a suitable solvent to remove any unreacted starting materials or byproducts.
-
This method generally provides good yields of azo dyes, in the range of 50-80%.[2]
-
Visualizations
The following diagrams illustrate the workflows for the described synthetic routes.
Caption: Workflow for the synthesis of this compound via diazotization and coupling.
Caption: Comparison of acid-catalyzed and clay-catalyzed rearrangement of diazoaminobenzene.
Caption: Workflow for the solid-state synthesis of this compound.
References
A Comparative Analysis of 4-Diazenyl-N-phenylaniline Purity from Leading Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a cornerstone of reproducible and reliable scientific research. In drug discovery and development, the presence of impurities can lead to misleading biological data, unforeseen toxicity, and significant delays in the development pipeline. This guide provides a comprehensive comparison of the purity of 4-Diazenyl-N-phenylaniline obtained from three different commercial suppliers. The assessment is based on a rigorous analytical workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a multi-faceted evaluation of product quality.
Data Summary
The purity of this compound from three suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using the analytical methods detailed in the experimental protocols section. The quantitative data are summarized in the table below.
| Supplier | Purity by HPLC (%) [1][2][3] | Purity by GC-MS (%) [4][5][6] | Purity by ¹H NMR (%) [7][8][9] | Major Impurity Identified |
| Supplier A | 99.2 ± 0.1 | 99.1 ± 0.2 | 99.3 ± 0.1 | Aniline |
| Supplier B | 97.5 ± 0.3 | 97.3 ± 0.2 | 97.6 ± 0.2 | 4-Nitroaniline |
| Supplier C | 98.8 ± 0.2 | 98.6 ± 0.3 | 98.9 ± 0.1 | Unidentified aromatic compound |
Experimental Workflow and Methodologies
A systematic approach was undertaken to assess the purity of this compound from each supplier. The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for purity assessment.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) [1][2][10][3]
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 350 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS) [4][5][6][11]
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-550 amu.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
-
Purity Calculation and Impurity Identification: Purity was calculated based on the area percentage of the main peak. Impurities were identified by comparing their mass spectra with the NIST library.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy [7][8][9]
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic anhydride.
-
Procedure: A precisely weighed amount of the this compound sample and the internal standard were dissolved in DMSO-d₆. The ¹H NMR spectrum was acquired with a sufficient relaxation delay to ensure accurate integration.
-
Purity Calculation: The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not extensively characterized in publicly available literature, its structural motifs are common in kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a small molecule inhibitor, analogous to the compound , could potentially act.
Caption: Hypothetical MAPK signaling pathway inhibition.
Conclusion
Based on the comprehensive analysis, Supplier A provides this compound with the highest purity across all three analytical methods. The primary impurity in Supplier A's product was identified as aniline, a likely starting material. Supplier B's product showed a lower purity with the presence of 4-nitroaniline, suggesting a potential side-product from the synthesis. The impurity in Supplier C's material could not be definitively identified with the current methods and would require further investigation.
For researchers and drug development professionals, the choice of supplier should be guided by the required purity for their specific application. For sensitive assays and in vivo studies, the higher purity material from Supplier A would be the recommended choice to ensure data integrity and minimize confounding variables.
References
- 1. agilent.com [agilent.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. ijpsr.com [ijpsr.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. | Sigma-Aldrich [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
Safety Operating Guide
Safe Disposal of 4-Diazenyl-N-phenylaniline: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Diazenyl-N-phenylaniline is critical to ensure laboratory safety and environmental protection. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects. Adherence to the following procedures is essential to mitigate these risks.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure that all appropriate safety measures are in place.
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Body Protection | Wear protective clothing. Immediately change contaminated clothing. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Work under a chemical fume hood. Do not breathe dust. |
II. Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as hazardous waste. Always consult your institution's specific safety guidelines and local, regional, and national hazardous waste regulations to ensure full compliance.[1]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.
-
Store the waste container in a locked-up area or an area accessible only to qualified or authorized personnel.
-
-
Spill Management:
-
Container Disposal:
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on publicly available Safety Data Sheets. It is not a substitute for a comprehensive understanding of your institution's specific protocols and all applicable local, regional, and national regulations. Always prioritize safety and compliance.
References
Personal protective equipment for handling 4-Diazenyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4-Diazenyl-N-phenylaniline (also known as 4-Aminoazobenzene), a chemical requiring stringent safety protocols due to its hazardous properties. Adherence to these guidelines is essential to ensure personal safety and environmental protection.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
| Hazard Statement | GHS Classification |
| H350: May cause cancer | Carcinogenicity (Category 1B)[2][3] |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1)[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles | Must conform to EN166 or other appropriate government standards such as NIOSH (US).[2] |
| Skin and Body Protection | Impervious clothing and lab coat | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges or a supplied-air respirator | Required when ventilation is inadequate or if a risk assessment indicates the need. Respirators and their components must be tested and approved under relevant government standards.[2] |
Handling and Storage Protocols
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Obtain Special Instructions: Do not handle until all safety precautions have been read and understood.[1][2]
-
Avoid Contact: Avoid contact with skin and eyes.[1]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Dust Prevention: Avoid the formation of dust and aerosols.[2]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Conditions: Store in a cool place.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[2] |
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Environmental Precaution: Avoid release to the environment.[1][2]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult all relevant regulations for complete and accurate classification.[5]
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
